molecular formula C37H70NaO10P B15598839 17:0-14:1 PG-d5 CAS No. 2342575-74-8

17:0-14:1 PG-d5

Numéro de catalogue: B15598839
Numéro CAS: 2342575-74-8
Poids moléculaire: 733.9 g/mol
Clé InChI: DQUFTGULQVOAMB-NGFKHUNFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

17:0-14:1 PG-d5 is a useful research compound. Its molecular formula is C37H70NaO10P and its molecular weight is 733.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2342575-74-8

Formule moléculaire

C37H70NaO10P

Poids moléculaire

733.9 g/mol

Nom IUPAC

sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate

InChI

InChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D;

Clé InChI

DQUFTGULQVOAMB-NGFKHUNFSA-M

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5), a deuterated phosphatidylglycerol. It is primarily utilized as a stable isotope-labeled internal standard in the field of lipidomics for the accurate quantification of phosphatidylglycerols (PGs) in various biological samples using mass spectrometry.

Core Compound Specifications

The fundamental physicochemical properties of this compound are detailed below, providing essential information for its application in experimental settings.

PropertyValueReference
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)[1][2]
Molecular Formula C37H65D5NaO10P[1]
Formula Weight 733.95[1][2]
Exact Mass 733.49[1][2]
CAS Number 2342575-74-8[1]
Purity >99%[1]
Storage Temperature -20°C[1]
Stability 1 Year[1]

Applications in Lipidomics Research

This compound is a crucial tool in lipidomics for the precise measurement of PG lipid species. As a stable isotope-labeled internal standard, it is chemically identical to its endogenous counterpart but has a heavier mass due to the deuterium (B1214612) atoms. This mass difference allows for its distinct detection by a mass spectrometer, enabling researchers to correct for sample loss during extraction and variability in ionization efficiency, thereby ensuring accurate quantification of endogenous PGs.

This internal standard is frequently employed in studies investigating the role of lipid metabolism in various diseases. For instance, alterations in PG levels have been implicated in neurological disorders such as Parkinson's disease and behavioral variant frontotemporal dementia, making accurate measurement of these lipids essential for biomarker discovery and understanding disease pathogenesis.[3][4]

Experimental Protocols

The following sections detail a generalized experimental workflow for the use of this compound as an internal standard in a typical lipidomics experiment, from sample preparation to data analysis.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices like plasma or tissue is the Bligh and Dyer method.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl3)

  • Ultrapure water

  • Glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To the biological sample, add the internal standard mixture, including this compound, at a known concentration.

  • Sequentially add methanol, chloroform, and ultrapure water, vortexing after each addition.[3]

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[3]

  • Re-extract the remaining aqueous phase with chloroform to maximize lipid recovery.

  • Combine the organic phases and evaporate the solvent under a stream of nitrogen gas.[3]

  • Reconstitute the dried lipid extract in an appropriate solvent mixture, such as isopropanol/methanol (1:1), for analysis.[3]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

The reconstituted lipid extract is then analyzed by UHPLC-MS/MS to separate and quantify the different lipid species.

Instrumentation and Conditions:

  • UHPLC System: A system such as a Thermo Fisher U3000 is commonly used.[4][5]

  • Column: A reversed-phase column, for example, a Waters CSH C18 (2.1 x 100 mm, 1.8 µM), is often employed for lipid separation.[4][5]

  • Mobile Phase: A gradient of two solvents is typically used. For instance, Solvent A could be acetonitrile:water (6:4) and Solvent B could be acetonitrile:isopropanol (1:9), both containing ammonium (B1175870) formate (B1220265) and formic acid.[4][5]

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-Exactive Plus, is used for detection.[4]

  • Ionization Mode: Acidic lipids like PGs are typically detected in negative ion mode.[6]

Procedure:

  • Inject the reconstituted lipid extract into the UHPLC system.

  • The lipids are separated on the C18 column based on their hydrophobicity.

  • The separated lipids are then introduced into the mass spectrometer.

  • The mass spectrometer is operated to detect the specific mass-to-charge ratio (m/z) of the endogenous PGs and the deuterated this compound internal standard.

Data Analysis

The data acquired from the UHPLC-MS/MS is processed to identify and quantify the lipid species.

Procedure:

  • Specialized software is used to analyze the mass spectrometry data and identify the different lipid species based on their accurate mass and fragmentation patterns.

  • The peak area of the endogenous PG is compared to the peak area of the known amount of the this compound internal standard.

  • This ratio is used to calculate the absolute concentration of the endogenous PG in the original biological sample.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of a typical lipidomics experiment utilizing this compound.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS UHPLC-MS/MS Analysis Reconstitute->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Ratio to Internal Standard) DataProcessing->Quantification Results Quantitative Lipid Concentrations Quantification->Results

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

This guide provides a foundational understanding of this compound and its application in modern lipidomics research. For more specific experimental details and applications, consulting the primary research literature is recommended.

References

An In-Depth Technical Guide to 17:0-14:1 PG-d5: Structure, Synthesis, and Application in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phospholipid, 17:0-14:1 PG-d5. It covers its chemical structure, a representative synthesis protocol, and its critical application as an internal standard in lipidomics workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid analysis, drug discovery, and metabolic research.

Chemical Structure and Properties

This compound is a synthetic, deuterated phosphatidylglycerol. Its full chemical name is 1-heptadecanoyl-2-(tetradecanoyl-d5)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt). The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

The structure consists of a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (17:0) and at the sn-2 position with myristoleic acid (14:1). The phosphate (B84403) group at the sn-3 position is further esterified to a glycerol head group. The presence of two different fatty acyl chains makes it a mixed-acyl phospholipid.

Chemical Structure:

G Chemical Structure of this compound cluster_glycerol sn-glycero-d5 G1 CH2-O-C(=O)-(CH2)15-CH3 G2 CD-O-C(=O)-(CH2)7-CH=CH-(CH2)3-CH3 G3 CD2-O-P(=O)(O-)-O-CH2-CH(OH)-CH2OH caption Figure 1. 2D representation of this compound.

Figure 1. 2D representation of this compound.

Quantitative Data Summary:

PropertyValueReference
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)[1][2]
Molecular Formula C37H65D5NaO10P[1]
Formula Weight 733.95[1][2]
Exact Mass 733.49[1]
CAS Number 2342575-74-8[1][2]
Purity >99%[1][2]
Storage Temperature -20°C[1][2]
Physical State Provided as a solution in a suitable organic solvent (e.g., chloroform (B151607) or methanol)

Experimental Protocols

Representative Chemical Synthesis of this compound

While the precise, proprietary synthesis protocols from commercial suppliers are not publicly available, a representative chemical synthesis can be outlined based on established methods for creating unsymmetrical phosphatidylglycerols. The synthesis involves a multi-step process starting from a protected glycerol backbone. The deuteration of the glycerol backbone is a key initial step.

Overall Synthesis Workflow:

G Representative Synthesis Workflow for this compound A Deuteration of Glycerol Precursor B Protection of sn-3 Hydroxyl A->B C Acylation at sn-1 with Heptadecanoic Acid (17:0) B->C D Acylation at sn-2 with Myristoleic Acid (14:1) C->D E Deprotection of sn-3 Hydroxyl D->E F Phosphorylation at sn-3 E->F G Coupling with Protected Glycerol Headgroup F->G H Deprotection of Headgroup G->H I Purification (e.g., HPLC) H->I caption Figure 2. Key steps in the chemical synthesis of this compound.

Figure 2. Key steps in the chemical synthesis of this compound.

Detailed Methodologies:

  • Deuteration of Glycerol Backbone: A suitable glycerol precursor is subjected to deuteration using a deuterium source such as D2O in the presence of a catalyst. This step introduces the five deuterium atoms onto the glycerol backbone.

  • Protection and Acylation: The sn-1 and sn-3 hydroxyl groups of the deuterated glycerol are protected. The free sn-2 hydroxyl is then acylated with myristoleic acid (14:1). Subsequently, the sn-1 protecting group is removed, and this position is acylated with heptadecanoic acid (17:0).

  • Phosphorylation and Headgroup Coupling: The protecting group at the sn-3 position is removed, and the resulting hydroxyl group is phosphorylated. The activated phosphate is then coupled to a protected glycerol headgroup.

  • Deprotection and Purification: Finally, all remaining protecting groups are removed, and the final product, this compound, is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Lipidomics Workflow using this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of phosphatidylglycerols and other lipid species in complex biological samples using liquid chromatography-mass spectrometry (LC-MS).

Experimental Workflow:

G Lipidomics Workflow with this compound Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample Collection (e.g., Plasma, Tissue) B Addition of this compound Internal Standard A->B C Lipid Extraction (e.g., Folch or MTBE method) B->C D LC-MS/MS Analysis C->D E Peak Integration and Lipid Identification D->E F Quantification using Internal Standard Ratio E->F G Statistical Analysis F->G caption Figure 3. A typical workflow for a lipidomics experiment.

Figure 3. A typical workflow for a lipidomics experiment.

Detailed Methodologies:

  • Sample Preparation and Lipid Extraction:

    • A known amount of this compound internal standard is added to the biological sample (e.g., plasma, tissue homogenate) prior to lipid extraction.

    • Lipids are extracted using a standard protocol such as the Folch method (chloroform/methanol) or a methyl-tert-butyl ether (MTBE) based method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • The lipid extract is reconstituted in a suitable solvent and injected into an LC-MS/MS system.

    • Liquid Chromatography: A reversed-phase C18 or C30 column is typically used for the separation of different lipid species. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as ammonium (B1175870) formate (B1220265) or formic acid is employed.

    • Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ion modes to detect a wide range of lipid classes. For targeted quantification of phosphatidylglycerols, Multiple Reaction Monitoring (MRM) is often used on a triple quadrupole mass spectrometer.

  • Data Analysis:

    • The raw data is processed using specialized software to identify and integrate the chromatographic peaks corresponding to the endogenous lipids and the this compound internal standard.

    • The concentration of the endogenous phosphatidylglycerol species is calculated by comparing the peak area of the endogenous lipid to the peak area of the known amount of the this compound internal standard.

Signaling Pathways and Logical Relationships

As a synthetic molecule, this compound is not a component of natural biological signaling pathways. Its utility lies in its role as an analytical tool to accurately measure the levels of endogenous lipids that are involved in signaling. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

Logical Relationship in Quantification:

G Logical Relationship for Quantification A Known amount of This compound (IS) C Sample Processing (Extraction, etc.) A->C B Unknown amount of endogenous PG (Analyte) B->C D Measured MS Signal Ratio (Analyte/IS) C->D E Calculated amount of endogenous PG D->E caption Figure 4. Principle of isotope dilution mass spectrometry.

Figure 4. Principle of isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in lipidomics. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for the accurate and precise quantification of phosphatidylglycerols and other lipids in complex biological matrices. The experimental workflows and methodologies outlined in this guide provide a solid foundation for the effective utilization of this deuterated phospholipid in advanced lipid research and drug development.

References

An In-Depth Technical Guide to the Physical Properties and Applications of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental applications, and relevant biological context of 1-heptadecanoyl-2-(cis-9-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5). This deuterated phosphatidylglycerol is a crucial tool in modern lipidomics, primarily utilized as an internal standard for the accurate quantification of phospholipids (B1166683) in complex biological samples.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Synonym 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)--INVALID-LINK--
Molecular Formula C₃₇H₆₅D₅NaO₁₀P--INVALID-LINK--
Formula Weight 733.95 g/mol --INVALID-LINK--
Exact Mass 733.49 amu--INVALID-LINK--
Purity >99%--INVALID-LINK--
Physical State Provided as a solution in a suitable organic solvent (e.g., chloroform/methanol)--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Stability At least one year at -20°C--INVALID-LINK--
CAS Number 2342575-74-8--INVALID-LINK--

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its five deuterium (B1214612) atoms provide a distinct mass shift from its endogenous, non-deuterated counterparts, allowing for precise quantification while co-eluting chromatographically with similar lipid species. This minimizes the matrix effects and variations in ionization efficiency that can affect analytical accuracy.

Lipid Extraction and Sample Preparation

A robust lipid extraction is the foundational step for any lipidomics workflow. The Folch and Bligh-Dyer methods are the most commonly employed protocols.

Protocol: Modified Folch Extraction for Phospholipid Analysis

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol (B129727) (2:1, v/v) solution. For plasma or serum, add the sample directly to the solvent mixture.

  • Internal Standard Spiking: Add a known amount of this compound to the homogenate. The precise amount should be optimized based on the expected concentration of endogenous PGs in the sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to induce phase separation.

  • Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the downstream analytical method, such as methanol or a chloroform:methanol mixture.

Chromatographic Separation and Mass Spectrometric Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for phospholipid analysis.

Protocol: LC-MS/MS Analysis of Phosphatidylglycerols

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separating phospholipid species based on their acyl chain length and degree of unsaturation.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) is used, typically in negative ion mode for acidic phospholipids like phosphatidylglycerol.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The transition from the precursor ion (the [M-H]⁻ of this compound) to a specific product ion (e.g., a fragment corresponding to one of the fatty acyl chains) is monitored.

    • Data Analysis: The peak area of the endogenous phosphatidylglycerol species is compared to the peak area of the this compound internal standard to calculate the absolute or relative abundance of the endogenous lipid.

Visualization of Experimental Workflow and Relevant Signaling Pathways

Experimental Workflow for Lipidomics using this compound

The following diagram illustrates the typical workflow for a lipidomics experiment employing this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization in Chloroform:Methanol sample->homogenization spiking Spiking with This compound homogenization->spiking extraction Lipid Extraction (Folch/Bligh-Dyer) spiking->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Lipidomics workflow using this compound internal standard.

Role of Phosphatidylglycerol in Signaling Pathways

While specific signaling roles for the 17:0-14:1 PG species are not well-defined, phosphatidylglycerol, in general, is a key intermediate in the biosynthesis of other important signaling lipids, most notably cardiolipin (B10847521) and phosphoinositides. The diagram below illustrates a simplified overview of the central role of phosphatidic acid (PA), the precursor to PG, in phospholipid signaling.

Phospholipid_Signaling PA Phosphatidic Acid (PA) DAG Diacylglycerol (DAG) PA->DAG CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PKC Protein Kinase C Activation DAG->PKC PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP Glycerol-3-P PI Phosphatidylinositol (PI) CDP_DAG->PI Inositol PG Phosphatidylglycerol (PG) PGP->PG Phosphatase CL Cardiolipin PG->CL PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PI->PIP2 Kinases PIP2->DAG PLC IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PLC Ca_release Ca2+ Release IP3->Ca_release

Caption: Simplified overview of phospholipid signaling pathways.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its well-defined physical properties and isotopic labeling make it an ideal internal standard for the accurate and precise quantification of phosphatidylglycerols and other lipid classes in complex biological matrices. While direct signaling roles for this specific lipid species are not extensively documented, its utility in quantitative lipid analysis provides a critical means to study the broader roles of phospholipids in health and disease. The experimental protocols and workflows outlined in this guide provide a solid foundation for the successful application of this compound in a research setting.

Technical Guide: 17:0-14:1 PG-d5 (CAS Number: 2342575-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5), a deuterated phosphatidylglycerol analog. Its primary application is as an internal standard in lipidomics research, particularly for quantitative analysis using mass spectrometry.

Core Compound Data

This compound is a synthetic, deuterated phospholipid that is structurally similar to endogenous phosphatidylglycerols but with a distinct mass due to the incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) head group. This mass difference allows for its use as an internal standard to correct for sample loss and ionization variability during mass spectrometry-based lipid analysis.

PropertyValue
CAS Number 2342575-74-8
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, sodium salt
Molecular Formula C₃₇H₆₅D₅NaO₁₀P
Formula Weight 733.94 g/mol
Exact Mass 733.4918 amu
Purity Typically >99%
Storage -20°C in a suitable solvent

Experimental Protocols

General Protocol for Use as an Internal Standard in Lipidomics

This protocol outlines the general steps for using this compound as an internal standard for the quantification of phosphatidylglycerols in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • This compound internal standard solution (concentration verified)

  • LC-MS grade solvents: methanol (B129727), chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phases)

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Autosampler vials

2. Sample Preparation and Lipid Extraction (Modified Folch or Bligh-Dyer Method):

A widely used approach for lipid extraction involves a biphasic solvent system.

  • For Plasma/Serum:

    • To 50 µL of plasma or serum in a glass tube, add 10 µL of the this compound internal standard solution. It is often added as part of a cocktail of internal standards for different lipid classes.

    • Add 1 mL of a cold (−20°C) 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

  • For Tissue Samples:

    • Weigh approximately 10-20 mg of frozen tissue.

    • Homogenize the tissue in a solvent mixture, such as methanol or a chloroform:methanol solution.

    • Add the this compound internal standard.

    • Proceed with the biphasic extraction as described for plasma/serum.

3. LC-MS/MS Analysis:

  • Chromatography: Utilize a reverse-phase C18 or a HILIC column for separation of lipid species. The gradient elution will typically involve a mobile phase A (e.g., water/acetonitrile with additives like formic acid or ammonium acetate) and a mobile phase B (e.g., isopropanol/acetonitrile with the same additives).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of phosphatidylglycerols. Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to specifically detect the precursor-to-fragment ion transitions for the endogenous PGs and the this compound internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous PG species and the this compound internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Quantify the endogenous PG concentration by comparing the response ratio to a calibration curve generated with known amounts of a non-deuterated PG standard.

Signaling Pathway and Experimental Workflow Diagrams

Phosphatidylglycerol Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of phosphatidylglycerol, a crucial phospholipid for membrane structure and function.

PG_Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid (PA) G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase CL Cardiolipin PG->CL Cardiolipin synthase

Caption: Biosynthesis pathway of phosphatidylglycerol.

Lipidomics Experimental Workflow

This diagram outlines a typical workflow for a lipidomics experiment utilizing a deuterated internal standard like this compound.

Lipidomics_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: A typical lipidomics experimental workflow.

1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-1,1,2,3,3-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to

This guide provides a comprehensive overview of the deuterated phospholipid, , intended for researchers, scientists, and professionals in drug development. This molecule is a valuable tool in the field of lipidomics, primarily serving as an internal standard for the accurate quantification of phospholipids (B1166683) in complex biological samples by mass spectrometry.

Core Concepts and Applications

, often abbreviated as PG(17:0/14:1)-d5, is a synthetic, stable isotope-labeled analog of a naturally occurring phosphatidylglycerol (PG). The incorporation of five deuterium (B1214612) atoms (d5) on the glycerol (B35011) head group results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry (MS).

Its primary application is as an internal standard in quantitative lipidomics workflows.[1] By adding a known amount of this standard to a sample at the beginning of the experimental process, it can be used to correct for variability introduced during sample preparation, extraction, and analysis.[2][3] This normalization is crucial for achieving accurate and reproducible quantification of endogenous lipids, which is essential for biomarker discovery and understanding the role of lipids in health and disease.[4]

Physicochemical Data

The key quantitative data for this lipid standard are summarized in the table below.

PropertyValue
Synonyms 17:0/14:1 PG-d5, 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)
Molecular Formula C₃₇H₆₅D₅NaO₁₀P
Formula Weight 733.95 g/mol
Exact Mass 733.49 Da
CAS Number 2342575-74-8
Purity >99%
Storage Temperature -20°C
Physical State Typically supplied in a solution (e.g., chloroform (B151607) or methanol)
Percent Composition C 60.55%, H 10.30%, Na 3.13%, O 21.80%, P 4.22%

Experimental Protocols

While specific protocols can vary between laboratories, the following section outlines a detailed, representative methodology for the use of PG(17:0/14:1)-d5 as an internal standard in a typical lipidomics experiment involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

  • PG(17:0/14:1)-d5 internal standard solution (concentration verified)

  • LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Glass vials with Teflon-lined caps

  • Nitrogen gas evaporator or vacuum concentrator

Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.[1]

  • Sample Preparation: Aliquot a precise volume or weight of the biological sample into a glass tube. For a 100 µL plasma sample, for instance.

  • Internal Standard Spiking: Add a known amount of the PG(17:0/14:1)-d5 internal standard solution to the sample. The amount should be chosen to yield a signal intensity comparable to the endogenous lipids of interest.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, for a final solvent-to-sample ratio of 20:1. For 100 µL of plasma, this would be 2 mL of the solvent mixture. The solvent mixture should contain an antioxidant like BHT (e.g., at 50 µg/mL) to prevent lipid oxidation.

  • Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and to denature proteins, releasing the lipids.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture (e.g., 400 µL for the 2 mL solvent). Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Lipid Collection: Carefully aspirate the lower, organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:chloroform or isopropanol.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for separating lipid species.[5]

    • Mobile Phase: A binary solvent system is typically employed. For example:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the lipids based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of lipid classes. Phosphatidylglycerols are readily ionized in negative mode.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a common mode on triple quadrupole instruments for targeted quantification.[5] This involves monitoring a specific precursor ion-to-product ion transition for both the endogenous lipid and the deuterated internal standard.

  • Data Processing and Quantification:

    • The peak areas of the endogenous lipid and the PG(17:0/14:1)-d5 internal standard are integrated.

    • A response ratio (Endogenous Lipid Peak Area / Internal Standard Peak Area) is calculated.

    • The concentration of the endogenous lipid is determined by comparing this ratio to a calibration curve generated with known concentrations of a non-deuterated standard for absolute quantification, or used directly for relative quantification between samples.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a lipidomics experiment utilizing a deuterated internal standard.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with PG(17:0/14:1)-d5 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.

Biosynthesis Pathway of Phosphatidylglycerol

While the deuterated standard itself is synthetic, its non-deuterated counterpart is a key intermediate in phospholipid metabolism. Understanding its biosynthesis provides important biological context. Phosphatidylglycerol is a precursor to cardiolipin, a critical phospholipid of the inner mitochondrial membrane.[7]

PG_Biosynthesis PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase (+ CTP) PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase (+ G3P) PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase CL Cardiolipin (CL) PG->CL Cardiolipin Synthase (+ CDP-DAG or another PG) G3P Glycerol-3-Phosphate

Caption: The biosynthesis pathway of phosphatidylglycerol (PG) and its conversion to cardiolipin.

References

An In-depth Technical Guide to Deuterated Phosphatidylglycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated phosphatidylglycerol (PG) standards, covering their application in quantitative analysis, detailed experimental protocols, and their role in biological pathways. These standards are indispensable tools in lipidomics, offering high accuracy and precision in the quantification of phosphatidylglycerols in complex biological samples.

Introduction to Deuterated Phosphatidylglycerol Standards

Deuterated lipids are stable isotope-labeled analogs of endogenous lipids where one or more hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, while minimally affecting the physicochemical properties of the molecule. In quantitative lipidomics, deuterated standards are considered the gold standard for internal standards.[1] They co-elute with their non-deuterated counterparts in liquid chromatography (LC) and exhibit similar ionization efficiencies in the mass spectrometer, allowing for accurate correction of variations that can occur during sample preparation and analysis.[1][2]

The use of deuterated phosphatidylglycerol standards is crucial in various research areas, including:

  • Drug Development: To understand the role of lipids in disease and to accurately quantify changes in lipid metabolism in response to therapeutic interventions.[1]

  • Clinical Research: For the development of biomarkers for diseases associated with altered lipid metabolism.

  • Lipidomics: To achieve accurate and precise quantification of phosphatidylglycerol species in complex biological matrices.

Quantitative Data for Deuterated Phosphatidylglycerol Standards

The key to utilizing deuterated standards is the mass difference between the labeled and unlabeled analyte. This section provides quantitative data for commonly used deuterated phosphatidylglycerol standards.

Table 1: Mass-to-Charge Ratio (m/z) of Selected Deuterated and Non-Deuterated Phosphatidylglycerol Species
Phosphatidylglycerol SpeciesNon-Deuterated m/z ([M-H]⁻)Deuterated AnalogDeuterated m/z ([M-NH₄]⁺)Mass Shift (Da)
PG(16:0/18:1)747.516:0-18:1 d5 PG771.1+5
PG(18:1/18:1)773.5d7-PG(18:1/15:0)-+7
PG(18:1/16:0)747.5d31-PS(18:1/16:0)-+31

Note: The ionization state can affect the observed m/z. The data presented is based on common adducts observed in mass spectrometry. The m/z for the deuterated 16:0-18:1 d5 PG is provided as the ammonium (B1175870) adduct as per the certificate of analysis.[3] The other deuterated standards are listed with their deuterium count for mass shift calculation.

Table 2: Exemplary Retention Times of Phosphatidylglycerol in Reversed-Phase HPLC
Phosphatidylglycerol SpeciesChromatographic ConditionsRetention Time (min)Reference
PG(16:0/18:1)Acquity UPLC BEH C18 column (150 mm × 2.1 mm, 1.7 µm); Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid; Mobile Phase B: Acetonitrile (B52724)/Isopropanol (70:30) with 10 mM ammonium formate and 0.1% formic acid.~21[4]
PG ClassAccucore RP-MS HPLC columnElutes as a class before PE[5]

Note: Retention times are highly dependent on the specific chromatographic system, including the column, mobile phase composition, gradient, and flow rate. Deuterated standards typically have slightly shorter retention times than their non-deuterated counterparts in reversed-phase chromatography.[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of phosphatidylglycerols using deuterated internal standards.

Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a widely used protocol for the extraction of total lipids from biological samples.[7][8]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipettes

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample (e.g., cell suspension, tissue homogenate), place it in a glass centrifuge tube.

  • Addition of Solvents: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. At this stage, add a known amount of the deuterated phosphatidylglycerol internal standard.

  • Vortexing: Vortex the mixture thoroughly for 10-15 minutes to ensure complete mixing and lipid extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature. This will result in the formation of two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase, and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.[8]

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.

Materials:

  • Acetonitrile with 1% formic acid (for protein precipitation)

  • Phospholipid removal plates/cartridges (optional)

  • Centrifuge

  • HPLC vials

Procedure:

  • Protein Precipitation:

    • To the reconstituted lipid extract, add 3 volumes of cold acetonitrile containing 1% formic acid.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 3 minutes to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a new tube.

  • Phospholipid Removal (Optional but Recommended):

    • For samples with high phospholipid content, such as plasma, further cleanup can be beneficial.[4]

    • Pass the supernatant from the protein precipitation step through a phospholipid removal plate or cartridge according to the manufacturer's instructions. These devices typically contain a sorbent that selectively retains phospholipids (B1166683).[4][9]

  • Final Preparation:

    • Evaporate the solvent from the cleaned-up sample under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase of the LC-MS/MS system.

    • Transfer the final sample to an HPLC vial for analysis.

LC-MS/MS Analysis

This section provides typical parameters for the analysis of phosphatidylglycerols using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column is commonly used for phospholipid separation (e.g., Acquity UPLC BEH C18, 150 mm × 2.1 mm, 1.7 µm).[10]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Flow Rate: 0.3 - 0.6 mL/min.[11]

  • Column Temperature: 55-65 °C.[10][11]

  • Injection Volume: 1-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic phospholipids like PG.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each phosphatidylglycerol species and its corresponding deuterated internal standard. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are typically the fatty acyl anions.

Table 3: Exemplary MRM Transitions for Phosphatidylglycerol Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PG(16:0/18:1)747.5255.2 (16:0)-35 to -45
281.2 (18:1)-35 to -45
d5-PG(16:0/18:1)752.5255.2 (16:0)-35 to -45
281.2 (18:1)-35 to -45

Note: Collision energies need to be optimized for the specific instrument and analyte.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key pathways and workflows related to phosphatidylglycerol.

Experimental Workflow for Quantitative Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample Add_Standard Add Deuterated PG Standard Biological_Sample->Add_Standard Lipid_Extraction Lipid Extraction (Bligh-Dyer) Add_Standard->Lipid_Extraction Protein_Precipitation Protein Precipitation Lipid_Extraction->Protein_Precipitation Phospholipid_Removal Phospholipid Removal (Optional) Protein_Precipitation->Phospholipid_Removal Final_Sample Final Sample in LC Vial Phospholipid_Removal->Final_Sample LC_Separation LC Separation (Reversed-Phase) Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/Standard) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification G PA Phosphatidic Acid (PA) enzyme1 CDP-diacylglycerol synthase PA->enzyme1 CDP_DAG CDP-Diacylglycerol enzyme2 PGP synthase CDP_DAG->enzyme2 G3P Glycerol-3-Phosphate G3P->enzyme2 PGP Phosphatidylglycerol Phosphate (PGP) enzyme3 PGP phosphatase PGP->enzyme3 PG Phosphatidylglycerol (PG) enzyme1->CDP_DAG enzyme2->PGP enzyme3->PG G cluster_bacteria Bacterial Pathway cluster_eukaryotes Eukaryotic Pathway PG1 Phosphatidylglycerol ClsA Cardiolipin Synthase (ClsA - Bacteria) PG1->ClsA CRLS1 Cardiolipin Synthase (CRLS1 - Eukaryotes) PG1->CRLS1 PG2 Phosphatidylglycerol PG2->ClsA CDP_DAG CDP-Diacylglycerol CDP_DAG->CRLS1 Cardiolipin Cardiolipin Glycerol Glycerol ClsA->Cardiolipin ClsA->Glycerol CRLS1->Cardiolipin G ER Endoplasmic Reticulum (Alveolar Type II Cells) PG_Synthesis Phosphatidylglycerol Synthesis ER->PG_Synthesis Lamellar_Bodies Lamellar Bodies (Storage) PG_Synthesis->Lamellar_Bodies Spreading Spreading of Surfactant PG_Synthesis->Spreading enhances Secretion Secretion into Alveolar Space Lamellar_Bodies->Secretion Surfactant_Film Pulmonary Surfactant Film Secretion->Surfactant_Film Surfactant_Film->Spreading Stability Alveolar Stability Spreading->Stability

References

The Role of 17:0-14:1 PG-d5 in Quantitative Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the deuterated phosphatidylglycerol, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5), in the field of lipidomics. As a stable isotope-labeled internal standard, this compound is indispensable for the accurate and precise quantification of phosphatidylglycerols (PGs) and other lipid species in complex biological matrices. This document provides a comprehensive overview of its application, including detailed experimental protocols, quantitative performance data, and the underlying principles of its use in mass spectrometry-based lipid analysis.

Introduction to this compound

This compound is a synthetic, deuterated phospholipid that is structurally analogous to endogenous phosphatidylglycerols. Its key feature is the incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) head group, which results in a 5 Dalton mass shift compared to its non-deuterated counterpart. This mass difference allows for its clear differentiation from endogenous PGs in a mass spectrometer, while its chemical similarity ensures that it behaves nearly identically during sample preparation and analysis.

Chemical Structure and Properties:

PropertyValue
Full Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt)
Molecular Formula C37H65D5NaO10P[1][2]
Molecular Weight 733.95 g/mol [1][2]
Exact Mass 733.49 Da[1][2]
Purity >99%
Storage -20°C in a suitable solvent (e.g., dichloromethane:methanol (B129727) 1:1)

The odd-chain fatty acids (17:0 and 14:1) are rare in most biological systems, which further minimizes the risk of interference from naturally occurring lipid species.

The Imperative of Internal Standards in Lipidomics

Quantitative lipidomics aims to determine the precise concentration of lipid species in a biological sample. However, the analytical process, from sample collection to detection, is prone to variability that can significantly impact the accuracy and reproducibility of the results. The use of internal standards is a cornerstone of quantitative mass spectrometry to correct for these variations.[3]

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in lipidomics. They are added to the sample at the very beginning of the workflow, ideally before lipid extraction, and experience the same potential for loss and variability as the endogenous analytes. By normalizing the signal of the endogenous lipid to the signal of the known amount of the internal standard, it is possible to correct for:

  • Variations in lipid extraction efficiency: Differences in how effectively lipids are extracted from the sample matrix.

  • Matrix effects: Ion suppression or enhancement during the electrospray ionization (ESI) process due to co-eluting compounds from the sample matrix.

  • Instrumental variability: Fluctuations in the performance of the liquid chromatography (LC) system and the mass spectrometer (MS).

Quantitative Performance and Method Validation

The use of this compound, often as a component of a comprehensive internal standard mixture like UltimateSPLASH™ ONE, enables robust and reliable quantification of phosphatidylglycerols.[4][5][6] Method validation is a critical step to ensure the accuracy and precision of the analytical results. Key validation parameters include linearity, precision, accuracy (recovery), and limit of detection (LOD) and quantification (LOQ).

ParameterTypical Acceptance CriteriaExpected Performance with this compound
**Linearity (R²) **> 0.99High linearity over a wide dynamic range is expected.
Precision (%RSD) < 15-20%High precision is achievable for both intra- and inter-day analyses.
Accuracy (Recovery) 80-120%Good recovery is expected, effectively correcting for extraction losses.
LOD/LOQ Dependent on instrument sensitivityEnables the detection and quantification of low-abundance PG species.

Experimental Protocols

The following sections provide a detailed methodology for the quantitative analysis of phosphatidylglycerols using this compound as an internal standard.

Lipid Extraction from Plasma (MTBE Method)

This protocol is adapted from a widely used method for the extraction of a broad range of lipid classes from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 25 µL of plasma, add a precise volume of the this compound internal standard solution (or a mixture like UltimateSPLASH™ ONE). The final concentration should be appropriate for the expected range of endogenous PGs and the sensitivity of the mass spectrometer.

  • Addition of Solvents: Add 231 µL of methanol (MeOH) and 770 µL of methyl-tert-butyl ether (MTBE).

  • Incubation and Phase Separation: Vortex the mixture and incubate at room temperature on an orbital shaker for one hour. Add 192.5 µL of water to induce phase separation.

  • Centrifugation: Incubate for 10 minutes at room temperature and then centrifuge at high speed (e.g., 15,800 x g) for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.

  • Drying and Reconstitution: Dry the organic extract under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol 1:1 v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Phosphatidylglycerols are best analyzed in negative ion mode.

Typical LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Gradient A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their hydrophobicity.
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transition for this compound:

The specific MRM transition for this compound can be predicted based on its structure and fragmentation pattern. In negative ion mode, the precursor ion ([M-H]⁻) will be m/z 733.5. The most common fragment ions correspond to the fatty acyl chains.

Precursor Ion (Q1) [M-H]⁻Product Ion (Q3)Description
733.5269.2[17:0 fatty acid - H]⁻
733.5225.2[14:1 fatty acid - H]⁻

Note: The optimal collision energy (CE) and declustering potential (DP) should be determined empirically for the specific instrument being used.

Signaling Pathways and Experimental Workflows

While this compound itself is not involved in biological signaling, it is a crucial tool for studying the roles of endogenous phosphatidylglycerols in various cellular processes. PGs are precursors for cardiolipin (B10847521) synthesis and are important components of pulmonary surfactant.[7] Alterations in PG levels have been associated with gut dysbiosis and inflammation.[8]

The following diagrams illustrate the workflow for a typical lipidomics experiment and the biosynthetic pathway of phosphatidylglycerol.

lipidomics_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., MTBE or Folch) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification (Normalize to IS) data_proc->quant bio_interp Biological Interpretation quant->bio_interp

Caption: A typical experimental workflow for quantitative lipidomics.

pg_biosynthesis pa Phosphatidic Acid (PA) cdp_dag CDP-Diacylglycerol pa->cdp_dag CDP-diacylglycerol synthase pgp Phosphatidylglycerol Phosphate (PGP) cdp_dag->pgp PGP synthase pg Phosphatidylglycerol (PG) pgp->pg PGP phosphatase cl Cardiolipin pg->cl Cardiolipin synthase

Caption: The biosynthetic pathway of phosphatidylglycerol.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. Its use as a stable isotope-labeled internal standard provides the necessary correction for analytical variability, ensuring the accuracy and reproducibility of lipid quantification. The detailed protocols and understanding of its application in LC-MS/MS workflows, as outlined in this guide, will enable researchers to confidently investigate the role of phosphatidylglycerols in health and disease. The continued development and application of such high-quality internal standards are fundamental to the advancement of the lipidomics field.

References

The Linchpin of Precision: An In-depth Technical Guide to Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate realm of mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide serves as a comprehensive resource on the foundational principles and practical application of internal standards (IS), a cornerstone of robust and reliable quantitative mass spectrometry. Internal standards are essential for correcting for variability that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.

The "Why": The Fundamental Role of an Internal Standard

Mass spectrometry, while a powerful analytical technique, is susceptible to variations that can impact the accuracy and reproducibility of quantitative measurements. These variations can stem from multiple sources throughout the analytical workflow, including:

  • Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.

  • Injection Volume: Minor inconsistencies in the volume of sample injected into the instrument can lead to significant variations in signal intensity.

  • Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.

  • Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analytical run. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results. The fundamental assumption is that any factor affecting the analyte will have a proportional effect on the internal standard. Therefore, the ratio of their signals remains constant, providing a more accurate measure of the analyte's concentration.[1]

The "What": Types and Selection of Internal Standards

The choice of an appropriate internal standard is critical for the success of a quantitative assay. There are two primary types of internal standards used in mass spectrometry:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[2][3]

  • Structural Analogs: A structural analog is a molecule that is chemically similar to the analyte but has a different molecular weight. The ideal structural analog should have similar physicochemical properties, such as pKa and hydrophobicity, to the analyte to ensure it behaves similarly during sample preparation and analysis.

Key Criteria for Selecting an Internal Standard:

  • Chemical and Physical Similarity: The IS should closely mimic the chemical and physical properties of the analyte.

  • Purity: The IS should be of high purity and free of any impurities that could interfere with the analysis.

  • No Natural Presence: The IS should not be naturally present in the biological matrix being analyzed.

  • Chromatographic Resolution: For structural analogs, the IS should be chromatographically resolved from the analyte. For SIL-IS, co-elution is desirable as the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z).

  • Stability: The IS must be stable throughout the entire analytical process.

The "How": Experimental Protocols for Using Internal Standards

The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following provides detailed methodologies for two common applications.

Detailed Protocol 1: Stable Isotope Dilution (SID) LC-MS/MS for Drug Quantification in Human Plasma

This protocol describes the quantification of a hypothetical therapeutic drug in human plasma using its stable isotope-labeled internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions: Accurately weigh 1 mg of the analyte and the SIL-IS reference materials. Dissolve each in 1 mL of methanol (B129727) to create 1 mg/mL stock solutions. Store at -20°C.

  • Analyte Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% methanol in water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of each analyte working solution to create calibration standards with final concentrations of 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

  • Quality Controls: Prepare QC samples in blank human plasma at low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL) concentrations.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of each calibration standard, QC sample, and unknown study sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to every tube except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the SIL-IS.

  • Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area) for all samples.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Detailed Protocol 2: Standard Addition Method for Quantification of an Endogenous Molecule

The standard addition method is particularly useful when a suitable internal standard is not available or when dealing with complex matrices where matrix effects are significant.[4]

1. Sample Preparation:

  • Obtain at least five aliquots of the same unknown sample.

  • Leave one aliquot unspiked (this will determine the endogenous concentration).

  • Spike the remaining aliquots with increasing known concentrations of the analyte standard. The spiked concentrations should be chosen to bracket the expected endogenous concentration.

2. Internal Standard Addition (Optional but Recommended):

  • To correct for procedural variability, a non-co-eluting internal standard can be added to all aliquots at a constant concentration.[5]

3. Analysis:

  • Analyze all aliquots using the developed LC-MS/MS method.

4. Data Analysis:

  • Plot the measured analyte response (or the ratio of the analyte response to the non-co-eluting IS response) on the y-axis against the concentration of the added analyte standard on the x-axis.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line represents the endogenous concentration of the analyte in the original unspiked sample.

Data Presentation: The Impact of Internal Standards on Assay Performance

The use of an internal standard, particularly a stable isotope-labeled one, significantly improves the accuracy and precision of quantitative mass spectrometry assays.

Table 1: Comparison of Quantification Methods for a Drug in Human Plasma[2]
Quantification MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
External Standard Low5.06.8136.018.5
Medium50.062.5125.012.3
High400.0488.0122.09.8
Analog Internal Standard Low5.05.6112.010.2
Medium50.053.0106.08.1
High400.0412.0103.06.5
Stable Isotope-Labeled IS Low5.05.1102.04.5
Medium50.049.899.63.2
High400.0401.2100.32.1

Data is representative and illustrates typical performance characteristics.

Table 2: Performance Comparison of a Stable Isotope-Labeled vs. an Analog Internal Standard for Everolimus (B549166) Quantification[6]
Internal Standard TypeQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Total Precision (%CV)
Everolimus-d4 (SIL-IS) 2.52.6104.07.2
7.57.498.74.3
15.015.3102.05.1
32-desmethoxyrapamycin (Analog IS) 2.52.7108.06.8
7.57.6101.34.9
15.015.6104.05.5

Adapted from Heideloff et al., Therapeutic Drug Monitoring, 2013.[6] The study concluded that while both internal standards showed acceptable performance, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method.[6]

Mandatory Visualizations

Logical Relationship of Quantification Methods

G cluster_0 Quantification Accuracy and Precision External_Standard External Standard (Lower Accuracy & Precision) Analog_IS Analog Internal Standard (Improved Accuracy & Precision) External_Standard->Analog_IS Better Correction SIL_IS Stable Isotope-Labeled IS (Highest Accuracy & Precision - Gold Standard) Analog_IS->SIL_IS Optimal Correction

Caption: Increasing accuracy in quantitative mass spectrometry methods.

Experimental Workflow for Internal Standard Use

G cluster_workflow Bioanalytical Workflow with Internal Standard Sample Sample Collection (Plasma, Urine, etc.) Spiking Spike with Internal Standard Sample->Spiking Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: A typical bioanalytical workflow incorporating an internal standard.

Internal Standard Application in a Signaling Pathway Context

G cluster_pathway Quantification in a Cellular Pathway cluster_quantification Mass Spectrometry Analysis Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Metabolite Metabolite X (Analyte of Interest) Kinase2->Metabolite Response Cellular Response Metabolite->Response Extraction Cell Lysate Extraction Metabolite->Extraction Add_IS Add SIL-IS for Metabolite X Extraction->Add_IS LCMS LC-MS/MS Add_IS->LCMS

Caption: Quantifying a key metabolite in a signaling pathway using a SIL-IS.

References

A Technical Guide to 17:0-14:1 PG-d5: Availability and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated phosphatidylglycerol, 1-heptadecanoyl-2-(cis-5-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5). This document details its commercial availability, its application as an internal standard in lipidomics research, a comprehensive experimental protocol for its use, and its role in relevant biochemical pathways.

Commercial Availability and Specifications

This compound is a high-purity, deuterated lipid standard essential for accurate quantification in mass spectrometry-based lipidomics. It is commercially available from specialized suppliers, ensuring its accessibility for research and development purposes.

Table 1: Commercial Availability and Product Specifications of this compound

ParameterSpecificationSource(s)
Product Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)--INVALID-LINK--
Common Abbreviation This compound--INVALID-LINK--
CAS Number 2342575-74-8--INVALID-LINK--
Molecular Formula C₃₇H₆₅D₅NaO₁₀P--INVALID-LINK--
Formula Weight 733.95--INVALID-LINK--
Purity >99%--INVALID-LINK--
Formulation Solution in DCM:Methanol (B129727) (1:1) or as a component of the UltimateSPLASH™ ONE internal standard mix.--INVALID-LINK--, --INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Primary Supplier Avanti Polar Lipids--INVALID-LINK--
Distributors Merck (Sigma-Aldrich)--INVALID-LINK--

This deuterated standard is also a component of the UltimateSPLASH™ ONE internal standard mixture provided by Avanti Polar Lipids. This comprehensive mixture contains 69 highly pure, deuterium-labeled internal standards covering 15 different lipid classes, designed for accurate quantitation in various lipidomics applications.

Experimental Protocol: Lipid Extraction from Plasma Using an Internal Standard

The following is a detailed protocol for the extraction of lipids from plasma samples, incorporating this compound as part of a comprehensive internal standard mixture like UltimateSPLASH™ ONE. This method is adapted from protocols provided by Avanti Polar Lipids for use with their internal standard mixtures.

Materials:

  • Plasma samples

  • UltimateSPLASH™ ONE internal standard (containing this compound)

  • Deionized water

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 13 x 100 mm glass screw-capped tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a new 13 x 100 mm glass screw-capped tube, add 10 µL of plasma to 990 µL of deionized water.

    • Incubate the diluted plasma on ice for 10 minutes.

  • Solvent Addition and Internal Standard Spiking:

    • Add 2.0 mL of methanol to the diluted plasma.

    • Add 0.9 mL of dichloromethane.

    • Vortex the mixture thoroughly. A single-phase solution should form. If two phases are observed, add 50 µL of methanol and vortex again. Repeat if necessary.

    • Add 10 µL of the UltimateSPLASH™ ONE internal standard mixture.

    • Vortex the tube and let it stand at room temperature for 30 minutes.

  • Phase Separation:

    • Add 1 mL of deionized water to the mixture.

    • Add 0.9 mL of dichloromethane.

    • Vortex the tube thoroughly.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection:

    • Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v) for subsequent LC-MS/MS analysis.

Signaling and Metabolic Pathways Involving Phosphatidylglycerol

Phosphatidylglycerol (PG) is a crucial phospholipid that serves as a key intermediate in the biosynthesis of other important lipids and also participates in cellular signaling processes.

Cardiolipin (B10847521) Biosynthesis Pathway

Phosphatidylglycerol is a direct precursor in the mitochondrial biosynthesis of cardiolipin, a unique phospholipid essential for the structure and function of the inner mitochondrial membrane.[1][2][3][4][5]

Cardiolipin_Biosynthesis PA Phosphatidic Acid (PA) TAMM41 TAMM41 (CDP-DAG Synthase) PA->TAMM41 CDP_DAG CDP-Diacylglycerol PGS1 PGS1 CDP_DAG->PGS1 CRLS1 CRLS1 (Cardiolipin Synthase) CDP_DAG->CRLS1 G3P Glycerol-3-Phosphate G3P->PGS1 PGP Phosphatidylglycerol Phosphate (PGP) PTPMT1 PTPMT1 (PGP Phosphatase) PGP->PTPMT1 PG Phosphatidylglycerol (PG) PG->CRLS1 CL Cardiolipin (CL) TAMM41->CDP_DAG PGS1->PGP PTPMT1->PG CRLS1->CL

Cardiolipin biosynthesis pathway in mitochondria.
Bacterial Resistance to Cationic Antimicrobial Peptides (CAMPs)

In bacteria, phosphatidylglycerol plays a critical role in the adaptation to environmental stress, including resistance to host-derived cationic antimicrobial peptides (CAMPs). The modification of PG with amino acids alters the net charge of the bacterial membrane, reducing the binding of positively charged CAMPs.[2][6][7][8][9]

Bacterial_Resistance cluster_membrane_modification Membrane Modification cluster_outcome Functional Outcome PG Phosphatidylglycerol (PG) (Anionic) MprF MprF (Aminoacyl-PG Synthase) PG->MprF Aminoacyl_tRNA Aminoacyl-tRNA (e.g., Lysyl-tRNA) Aminoacyl_tRNA->MprF Aminoacyl_PG Aminoacyl-PG (e.g., Lysyl-PG) (Cationic/Zwitterionic) Bacterial_Membrane_Neutral Bacterial Membrane (Reduced Negative Charge) Aminoacyl_PG->Bacterial_Membrane_Neutral Incorporation Bacterial_Membrane_Negative Bacterial Membrane (Net Negative Charge) Bacterial_Membrane_Negative->Aminoacyl_PG Membrane_Disruption Membrane Disruption & Cell Lysis Bacterial_Membrane_Negative->Membrane_Disruption Resistance Resistance to CAMPs Bacterial_Membrane_Neutral->Resistance CAMPs Cationic Antimicrobial Peptides (CAMPs) CAMPs->Bacterial_Membrane_Negative Binds CAMPs->Bacterial_Membrane_Neutral Binding Reduced MprF->Aminoacyl_PG

Role of PG modification in bacterial resistance.

Conclusion

This compound is a readily available and indispensable tool for researchers engaged in quantitative lipidomics. Its use as an internal standard, particularly as a component of comprehensive mixtures like UltimateSPLASH™ ONE, enables accurate and reproducible quantification of phosphatidylglycerols and other lipid species in complex biological samples. Understanding the biochemical pathways in which phosphatidylglycerol participates, such as cardiolipin biosynthesis and bacterial membrane modification, provides a critical context for interpreting lipidomics data and advancing research in cellular metabolism, signaling, and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylglycerols using 17:0-14:1 PG-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that play crucial roles in various biological processes, including membrane structure, lung surfactant function, and as precursors for other lipids. Accurate quantification of PG species is essential for understanding their involvement in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of lipids. The use of stable isotope-labeled internal standards is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring analytical accuracy.[1]

This application note provides a detailed protocol for the use of 17:0-14:1 PG-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5) as an internal standard for the quantification of PG species in biological samples by LC-MS/MS. This compound is an ideal internal standard as it is structurally similar to endogenous PGs but has a distinct mass due to the presence of odd-chain fatty acids and deuterium (B1214612) labels, preventing interference with the measurement of naturally occurring lipids.[2][3]

Product Information

CharacteristicValue
Product Name This compound
Full Chemical Name 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)[2][3]
Molecular Formula C37H65D5NaO10P[2]
Exact Mass 733.49[2][3]
Formula Weight 733.95[2][3]
Purity >99%[2]
Storage -20°C[2]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of PGs using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Spike->Extraction Drydown Dry Extract under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Reversed-Phase Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry (Negative Ion Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Data Reporting Quantification->Report

Caption: Overall experimental workflow. (Within 100 characters)

Detailed Protocols

Lipid Extraction from Plasma (Bligh-Dyer Method)

This protocol is a widely used method for the extraction of lipids from biological samples.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Centrifuge capable of 2000 x g

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Example):

Phosphatidylglycerols are typically analyzed in negative ion mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion for PGs in negative mode is the [M-H]⁻ ion. The product ions correspond to the carboxylate anions of the fatty acyl chains. For this compound, the expected precursor ion and major product ions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 732.5269.2 (17:0)45
225.2 (14:1)45
Endogenous PG (Example)VariesFatty Acyl AnionVaries

Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Data Analysis and Quantification

The quantification of endogenous PG species is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve should be prepared using known concentrations of a non-endogenous PG standard (e.g., 17:0/17:0 PG) spiked with a constant concentration of the internal standard.

quantification_logic cluster_calibration Calibration Curve cluster_sample Sample Analysis cluster_quant Quantification Standards Known concentrations of PG standard Ratio_Cal Calculate Area Ratio (Standard/IS) Standards->Ratio_Cal IS_Cal Constant concentration of this compound IS_Cal->Ratio_Cal Plot Plot Area Ratio vs. Concentration Ratio_Cal->Plot Interpolate Interpolate Sample Ratio on Calibration Curve Plot->Interpolate Analyte Peak area of endogenous PG Ratio_Sample Calculate Area Ratio (Analyte/IS) Analyte->Ratio_Sample IS_Sample Peak area of this compound IS_Sample->Ratio_Sample Ratio_Sample->Interpolate Concentration Determine Concentration of Endogenous PG Interpolate->Concentration

Caption: Logic for quantitative analysis. (Within 100 characters)

Summary

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate quantification of phosphatidylglycerols in biological samples by LC-MS/MS. The detailed experimental procedures and recommended instrument parameters will enable researchers, scientists, and drug development professionals to implement a robust and reliable method for PG analysis in their laboratories. The use of a high-purity, stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantitative results in lipidomics research.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in lipidomics analysis.

Introduction

Accurate quantification of lipid species is paramount in lipidomics to understand biological processes and identify potential biomarkers. The use of internal standards is a critical component of this process, correcting for variations in sample extraction, processing, and instrument response. 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (17:0-14:1 PG-d5) is a high-purity, deuterated phosphatidylglycerol standard widely employed for the quantification of PG lipid species in complex biological matrices. Its unique odd-chain fatty acyl composition and stable isotope label allow for clear differentiation from endogenous lipids. This application note provides a recommended concentration range and a detailed protocol for the use of this compound as an internal standard in lipidomics workflows.

Data Presentation

The concentration of this compound as an internal standard is often incorporated within a larger mix of standards to cover multiple lipid classes. The final concentration in the sample is dependent on the sample volume and the expected concentration of the endogenous analytes. Below is a summary of typical concentrations and usage contexts derived from published lipidomics literature.

Internal Standard Mixture Component Standard Typical Sample Type Typical Amount Added to Sample Reference
UltimateSPLASH™ ONEThis compoundPlasma, CSF10 µL of standard mix to 50 µL of plasma[1]
SPLASH® LIPIDOMIX®Contains a variety of deuterated standardsPlasma34 µL of standard mix to 25 µL of plasma[2]
Custom Internal Standard MixPG 14:1/17:0Human Milk4 µL of 9.81 mg/L solution to 200 µL of milk[3]

Note: The exact concentration of this compound within commercial mixtures like UltimateSPLASH™ ONE should be confirmed from the manufacturer's certificate of analysis.[4][5]

Recommended Concentration

Based on a review of common practices, a final concentration of 0.1 to 1.0 µg/mL of this compound in the final extraction volume is a recommended starting point for many biological samples such as plasma and cell culture extracts. The optimal concentration should be determined empirically for each specific application and matrix to ensure the internal standard signal is within a similar dynamic range as the endogenous PG species being quantified.

Experimental Protocols

This section details a general protocol for the incorporation of this compound as an internal standard for the relative or absolute quantification of phosphatidylglycerols in a biological sample using liquid chromatography-mass spectrometry (LC-MS).

Materials
  • This compound (Avanti Polar Lipids or equivalent)

  • Chloroform (B151607), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Biological sample (e.g., plasma, cell pellet)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Internal Standard Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable solvent, such as chloroform:methanol (2:1, v/v), to a final concentration of 1 mg/mL. Store the stock solution in an amber glass vial at -20°C.

  • Working Solution (10 µg/mL): Prepare a working solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be added to the samples during the extraction process.

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
  • Sample Aliquoting: Thaw the biological sample (e.g., 100 µL of plasma) on ice.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to the sample. This results in the addition of 100 ng of the internal standard.

  • Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute to ensure complete mixing.

  • Phase Separation Induction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a clean microcentrifuge tube.

  • Drying: Evaporate the solvent from the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

LC-MS Analysis

The reconstituted lipid extract is then ready for injection into the LC-MS system. The specific LC gradient and MS parameters should be optimized for the separation and detection of phosphatidylglycerol species. The peak area of this compound will be used to normalize the peak areas of the endogenous PG species for quantification.

Visualization

Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with this compound Internal Standard Sample->Spike Add Working Solution Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification (Normalize to IS) LCMS->Quant Peak Area Integration Stats Statistical Analysis Quant->Stats

Caption: Lipidomics experimental workflow using this compound internal standard.

Phosphatidylglycerol Biosynthesis Pathway

PG_Biosynthesis G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA Acyl-CoA PA Phosphatidic acid LPA->PA Acyl-CoA CDP_DAG CDP-diacylglycerol PA->CDP_DAG CTP PGP Phosphatidylglycerol phosphate CDP_DAG->PGP Glycerol-3-phosphate PG Phosphatidylglycerol PGP->PG H2O

Caption: Simplified prokaryotic biosynthesis pathway of phosphatidylglycerol (PG).

References

Application Note: The Use of 17:0-14:1 PG-d5 for Robust Untargeted Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Untargeted lipidomics aims to comprehensively identify and quantify all lipid species within a biological system. This powerful technique provides critical insights into cellular metabolism, disease pathogenesis, and therapeutic responses. However, significant analytical variability can be introduced during sample preparation, extraction, and instrumental analysis by liquid chromatography-mass spectrometry (LC-MS). To ensure data accuracy and reproducibility, the use of internal standards is essential.

An ideal internal standard is a compound that is chemically similar to the analytes of interest but isotopically distinct, and not naturally present in the sample. 1-(17:0)-2-(14:1)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5) is a high-purity, deuterated phosphatidylglycerol that serves as an excellent internal standard for untargeted lipidomics. Its odd-chain fatty acyl groups (C17:0 and C14:1) and deuterated glycerol (B35011) head group ensure it is easily distinguishable from endogenous lipids. Adding a known amount of this compound at the earliest stage of sample preparation allows for the normalization of variations in lipid extraction efficiency, sample matrix effects, and instrument response, thereby improving the reliability of semi-quantitative analysis.[1][2]

Properties of this compound

This compound is a synthetic phospholipid containing a saturated heptadecanoic acid (17:0) at the sn-1 position and a monounsaturated myristoleic acid (14:1) at the sn-2 position. The "-d5" designation indicates that the glycerol headgroup contains five deuterium (B1214612) atoms, increasing its mass by 5 Da compared to its non-deuterated counterpart.

PropertyValue
Full Name 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5
Abbreviation PG(17:0/14:1)-d5
Molecular Formula C₃₇H₆₅D₅O₁₀P
Exact Mass 729.50 (as free acid)
Formula Weight 733.95 (as sodium salt)[3]

Below are the theoretical mass-to-charge ratios (m/z) for common adducts of this compound, which are critical for its identification in mass spectrometry.

Ionization ModeAdductTheoretical m/z
Negative[M-H]⁻728.49
Positive[M+H]⁺730.51
Positive[M+Na]⁺752.49
Positive[M+NH₄]⁺747.54

Protocols

Untargeted Lipidomics Workflow

The overall workflow for an untargeted lipidomics experiment involves several key stages, from sample handling to data interpretation. The inclusion of this compound at the beginning is crucial for quality control and data normalization throughout this process.[1][4]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Spike with This compound Sample->Spike Extract 3. Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. LC Separation (C18 Column) Dry->LC MS 6. HR-MS/MS Detection (Positive & Negative Mode) LC->MS Processing 7. Feature Detection & Alignment MS->Processing Normalization 8. Normalization using PG-d5 Signal Processing->Normalization Identification 9. Lipid Identification (Database Matching) Normalization->Identification Stats 10. Statistical Analysis Identification->Stats

Fig 1. Untargeted lipidomics workflow using an internal standard.
Experimental Protocol: Lipid Extraction from Plasma

This protocol is a modification of the methyl-tert-butyl ether (MTBE) method, suitable for extracting a broad range of lipids from plasma.[5]

Materials:

  • Plasma samples, stored at -80°C

  • This compound internal standard (IS) working solution (e.g., 10 µg/mL in methanol)

  • LC-MS grade Methanol (B129727) (MeOH), chilled on ice

  • LC-MS grade Methyl-tert-butyl ether (MTBE)

  • LC-MS grade Water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and refrigerated centrifuge

Procedure:

  • Thaw 20-100 µL of plasma on ice.

  • In a new 1.5 mL tube, add 10 µL of the this compound IS working solution.

  • Add the plasma sample to the tube containing the internal standard.

  • Add 750 µL of chilled methanol to the tube to precipitate proteins.

  • Vortex vigorously for 1 minute at 4°C.

  • Add 1000 µL of MTBE.

  • Vortex vigorously for 10 minutes at 4°C to ensure thorough mixing.

  • Add 250 µL of LC-MS grade water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Three layers will be visible: an upper organic (lipid-containing) phase, a protein pellet at the interface, and a lower aqueous phase.

  • Carefully transfer the upper organic layer (~800 µL) to a new tube, avoiding the protein pellet.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol 1:1, v/v).[4] Vortex briefly to ensure complete dissolution.

  • Transfer the final extract to an autosampler vial for analysis.

Protocol: LC-MS/MS Analysis

This protocol provides typical parameters for a reverse-phase LC separation coupled to a high-resolution mass spectrometer. Parameters may need optimization based on the specific instrument and column used.

ParameterSetting
LC System UHPLC System (e.g., Vanquish Horizon)[4]
Column C18 or C30 Reversed-Phase Column (e.g., 2.1 x 150 mm, <2 µm)[4]
Column Temp. 45°C[4]
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Vol. 2-5 µL
Gradient 0-2 min (30% B), 2-20 min (30-100% B), 20-25 min (100% B), 25.1-30 min (30% B)
MS System High-Resolution Orbitrap or Q-TOF Mass Spectrometer
Ionization Heated Electrospray Ionization (HESI), Positive and Negative Modes
Full Scan (MS1) Scan Range: 150-1500 m/z, Resolution: >70,000
dd-MS2 (MS/MS) Data-Dependent Acquisition (Top 5-10 ions), Collision Energy: Stepped (e.g., 20, 30, 40 eV)

Application & Data

Role in Data Processing & Quality Control

The consistent presence and intensity of the this compound peak across all samples is a critical quality control check.[4] During data processing, this peak is used to:

  • Confirm system stability: A consistent peak area and retention time for the standard indicates a stable LC-MS run.

  • Normalize data: The peak area of each endogenous lipid can be divided by the peak area of this compound. This ratio corrects for variations in sample handling and instrument response, allowing for more accurate semi-quantitative comparisons between samples.[1]

Biological Relevance: Phosphatidylglycerol in Cardiolipin (B10847521) Synthesis

Phosphatidylglycerol (PG) is a crucial phospholipid in both prokaryotic and eukaryotic membranes. In eukaryotes, it is primarily found in the inner mitochondrial membrane, where it serves as the direct precursor for the synthesis of cardiolipin (CL).[6][7] Cardiolipin is a unique dimeric phospholipid essential for mitochondrial structure, energy metabolism, and the initiation of apoptosis.[6][8] Dysregulation of the cardiolipin synthesis pathway has been linked to various diseases, including Barth syndrome.[6]

G Simplified Cardiolipin Biosynthesis Pathway in Mitochondria PA Phosphatidic Acid (PA) TAMM41 TAMM41 PA->TAMM41 CDPDG CDP-Diacylglycerol (CDP-DAG) PGS1 PGS1 CDPDG->PGS1 CRLS1 CRLS1 CDPDG->CRLS1 G3P Glycerol-3-Phosphate G3P->PGS1 PGP Phosphatidylglycerol Phosphate (PGP) PTPMT1 PTPMT1 PGP->PTPMT1 PG Phosphatidylglycerol (PG) PG->CRLS1 CL Nascent Cardiolipin (CL) TAMM41->CDPDG PGS1->PGP PTPMT1->PG CRLS1->CL

References

Application of 17:0-14:1 PG-d5 in Plant Lipidomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylglycerol (PG) is a crucial glycerophospholipid in plants, playing a significant role in the structure and function of thylakoid membranes and, consequently, in photosynthesis. Alterations in PG composition are implicated in plant responses to various environmental stresses, such as cold and salinity. Accurate quantification of PG molecular species is therefore essential for understanding these physiological processes. This document provides detailed application notes and protocols for the use of the deuterated internal standard 17:0-14:1 PG-d5 in the quantitative analysis of PGs in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision in quantification.

Data Presentation

The following table presents representative quantitative data on the molecular species composition of phosphatidylglycerol in Arabidopsis thaliana, illustrating the type of data that can be obtained using a deuterated internal standard for accurate quantification. The data is adapted from a study on the fab1 mutant, which has an altered fatty acid metabolism, leading to changes in PG composition.

Table 1: Molecular Species Composition of Phosphatidylglycerol (PG) in Arabidopsis thaliana Wild Type vs. fab1 Mutant.

Molecular Species (Carbon:Double Bonds)Wild Type (mol %)fab1 Mutant (mol %)
32:06.4 ± 0.451.5 ± 1.4
32:12.3 ± 0.28.7 ± 0.5
34:110.1 ± 0.56.2 ± 0.3
34:225.6 ± 1.112.9 ± 0.7
34:348.9 ± 1.815.3 ± 0.8
36:21.5 ± 0.11.1 ± 0.1
36:32.8 ± 0.21.9 ± 0.1
36:42.4 ± 0.22.4 ± 0.2

Data is presented as mean ± standard deviation. The quantification of each molecular species is relative to the total PG pool, determined using an internal standard for accurate measurement.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of PG from plant leaf tissue using this compound as an internal standard.

Lipid Extraction from Plant Leaf Tissue

This protocol is adapted for the extraction of glycerolipids from approximately 100 mg of fresh plant leaf tissue.

Materials:

  • Fresh plant leaf tissue

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform (B151607):methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • 0.9% NaCl solution

  • Glass homogenization tubes

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Transfer the frozen tissue to a pre-chilled glass homogenization tube.

    • Add 2 mL of ice-cold isopropanol and homogenize thoroughly using a mechanical homogenizer.

  • Internal Standard Spiking:

    • To the homogenate, add a known amount of this compound internal standard. The amount should be optimized based on the expected concentration of endogenous PGs but a typical starting point is 10 µL of a 1 mg/mL solution.

  • Lipid Extraction:

    • Add 3 mL of chloroform and 1.2 mL of water to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at room temperature for 1 hour with occasional vortexing.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Re-extract the remaining aqueous phase and plant debris with 2 mL of chloroform. Vortex and centrifuge as before.

    • Combine the second organic phase with the first one.

  • Washing and Drying:

    • Wash the combined organic phase by adding 2 mL of 0.9% NaCl solution.

    • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

    • Remove the upper aqueous phase.

    • Dry the final lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., 200 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis of Phosphatidylglycerol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for PG Analysis:

The following table provides the precursor and product ions for the this compound internal standard and a selection of endogenous PG species. The product ion at m/z 153 corresponds to the glycerophosphate head group fragment.

Table 2: MRM Transitions for PG Quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 737.5 153.0 35
PG 32:0 (16:0/16:0)721.5153.035
PG 32:1 (16:0/16:1)719.5153.035
PG 34:1 (16:0/18:1)747.5153.035
PG 34:2 (16:0/18:2)745.5153.035
PG 34:3 (16:0/18:3)743.5153.035
PG 36:2 (18:1/18:1)773.5153.035
PG 36:3 (18:1/18:2)771.5153.035
PG 36:4 (18:2/18:2)769.5153.035

Data Analysis:

The concentration of each endogenous PG molecular species is calculated by comparing the peak area of its MRM transition to the peak area of the this compound internal standard's MRM transition. A calibration curve should be prepared using known concentrations of a non-endogenous PG standard to determine the absolute quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of phosphatidylglycerol in plant tissues.

experimental_workflow sample Plant Tissue Collection (e.g., Arabidopsis leaves) homogenization Homogenization in Isopropanol sample->homogenization is_spike Spiking with This compound homogenization->is_spike extraction Lipid Extraction (Chloroform/Methanol) is_spike->extraction phase_sep Phase Separation extraction->phase_sep drying Drying under Nitrogen phase_sep->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (Negative ESI, MRM) reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis pg_signaling_pathway stress Salt Stress membrane Plasma Membrane stress->membrane plc Phospholipase C (PLC) membrane->plc activates pld Phospholipase D (PLD) membrane->pld activates pa Phosphatidic Acid (PA) plc->pa via DAG kinase pld->pa pg Phosphatidylglycerol (PG) pg->pld substrate downstream Downstream Stress Responses (e.g., Ion Homeostasis, Gene Expression) pa->downstream modulates

Application Note: Quantification of Phosphatidylglycerols using 17:0-14:1 PG-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are essential components of cellular membranes in bacteria, plants, and animals.[1][2][3] In mammals, PGs are precursors for cardiolipin, a critical phospholipid for mitochondrial function, and are also involved in pulmonary surfactant function and cellular signaling processes.[1][2][3] Dysregulation of PG metabolism has been implicated in various disease states, making the accurate quantification of PG species a key area of research in drug development and disease diagnostics.

This application note provides a detailed protocol for the sensitive and accurate quantification of various phosphatidylglycerol molecular species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5) as an internal standard. The use of a deuterated internal standard with fatty acid chains of uncommon length (C17 and C14:1) minimizes interference from endogenous lipids and corrects for variability in sample extraction and ionization efficiency, ensuring high accuracy and precision.[4]

Experimental Workflow

The overall experimental workflow for the quantification of phosphatidylglycerols is depicted below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Dry Extract under N2 Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation Reverse-Phase LC Separation Reconstitute->LC_Separation MS_Analysis Tandem Mass Spectrometry (Negative Ion Mode MRM) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: Experimental workflow for PG quantification.

Detailed Protocols

Materials and Reagents
  • Internal Standard: this compound (Avanti Polar Lipids, Inc.)

  • Solvents (LC-MS Grade): Methanol, Isopropanol, Acetonitrile, Water, Chloroform, Methyl-tert-butyl ether (MTBE)

  • Additives: Ammonium (B1175870) formate, Formic acid

  • Biological Matrix: Plasma, cell pellets, or tissue homogenates

Protocol 1: Lipid Extraction from Plasma
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction:

    • Add 1000 µL of a pre-chilled MTBE:methanol (10:3, v/v) mixture.

    • Vortex vigorously for 1 minute at 4°C.[4]

    • Add 200 µL of water to induce phase separation.

    • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic layer (approximately 600 µL) and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 10 mM ammonium formate).

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B, 2-12 min: 30-100% B, 12-15 min: 100% B, 15.1-18 min: 30% B

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Collision Gas Nitrogen
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi

MRM Transitions:

The following table lists example MRM transitions for the internal standard and common PG species. The precursor ion is the deprotonated molecule [M-H]-, and the product ions are the fatty acyl chains.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 733.5 269.3 (17:0) -35
225.2 (14:1) -45
PG 16:0/18:1747.5255.2 (16:0)-35
281.2 (18:1)-45
PG 16:0/18:2745.5255.2 (16:0)-35
279.2 (18:2)-45
PG 18:0/18:1775.6283.3 (18:0)-35
281.2 (18:1)-45
PG 18:0/20:4799.6283.3 (18:0)-35
303.2 (20:4)-45

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of a representative PG standard (e.g., PG 16:0/18:1) into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of the internal standard (this compound).

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.021
50.105
100.212
501.06
1002.15
50010.8
100021.7

Linearity: The method demonstrates excellent linearity over the tested concentration range with a correlation coefficient (r²) > 0.99.

Method Validation Data

The following table summarizes representative validation data for the quantification of PG 16:0/18:1.

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) Intra-day: < 8%, Inter-day: < 12%
Accuracy (% Recovery) 92-107%
Matrix Effect Minimal impact observed when comparing standard curves in solvent versus surrogate matrix.

Phosphatidylglycerol in Cellular Signaling

Phosphatidylglycerol and its derivatives are integral to various cellular signaling pathways.[2] For instance, PG is a precursor for the synthesis of cardiolipin, which is crucial for mitochondrial bioenergetics and apoptosis. PG itself can also be hydrolyzed by phospholipases to generate signaling molecules.

G cluster_synthesis Biosynthesis & Precursor Role cluster_signaling Signaling & Function PG Phosphatidylglycerol (PG) in Membranes CLS Cardiolipin Synthase PG->CLS PLA2 Phospholipase A2 PG->PLA2 CDP_DAG CDP-Diacylglycerol PGS PGP Synthase CDP_DAG->PGS CDP_DAG->CLS G3P Glycerol-3-Phosphate G3P->PGS PGP PG Phosphate PGS->PGP Glycerol-3-P PGP_phosphatase PGP Phosphatase PGP->PGP_phosphatase PGP_phosphatase->PG Cardiolipin Cardiolipin Mitochondria Mitochondrial Function (e.g., ETC, Apoptosis) Cardiolipin->Mitochondria CLS->Cardiolipin LPG Lyso-PG PLA2->LPG Signaling Inflammatory Response Immune Regulation LPG->Signaling

References

Application Note: Quantitative Lipidomics using 17:0-14:1 PG-d5 in UltimateSPLASH™ ONE Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of precise lipid quantification, correcting for variations during sample preparation and analysis.[1]

The UltimateSPLASH™ ONE is a comprehensive internal standard mixture designed for quantitative lipidomics.[2] It contains 69 unique, highly pure, deuterated lipids covering 15 lipid classes, including phosphatidylglycerols (PGs).[2][3] This application note focuses on the utility of 17:0-14:1 PG-d5, a component of the UltimateSPLASH™ ONE standard, for the accurate quantification of phosphatidylglycerol species in complex biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phosphatidylglycerols are important structural components of cell membranes and play significant roles in various biological processes. They are precursors for pulmonary surfactant and are involved in the activation of lipid-gated ion channels.[4] Alterations in PG levels have been associated with gut dysbiosis, inflammation, and metabolic diseases, highlighting the importance of their accurate measurement.

Data Presentation

The UltimateSPLASH™ ONE internal standard provides a mixture of deuterated lipids at known concentrations. This allows for the accurate quantification of endogenous lipids in a sample. The table below details the composition of the phosphatidylglycerol (PG) and lysophosphatidylglycerol (B1238068) (LPG) components within the standard.

Table 1: Composition of PG and LPG Internal Standards in UltimateSPLASH™ ONE.

Product NumberCompound NameTarget Concentration (µg/mL)
858135This compound25
85813417:0-16:1 PG-d550
85813317:0-18:1 PG-d575
85813217:0-20:3 PG-d550
85813117:0-22:4 PG-d525
85812315:0 Lyso PG-d525

Data sourced from the Avanti Polar Lipids website for UltimateSPLASH™ ONE.[2]

Table 2: Example Data Table for Quantitative Analysis of PG Species in Human Plasma.

Endogenous PG SpeciesRetention Time (min)Peak Area (Endogenous)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
PG 16:0-18:15.21.25E+062.50E+06User Calculated Value
PG 18:0-18:25.88.75E+052.50E+06User Calculated Value
PG 16:0-20:46.14.50E+052.50E+06User Calculated Value
...............

This table is a template for researchers to present their quantitative results. The internal standard used for calculation would be one of the PG-d5 species from the UltimateSPLASH™ ONE mix, chosen based on similarity in chain length and saturation to the endogenous analyte.

Experimental Protocols

Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a general guideline for the extraction of lipids from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma (10 µL)

  • UltimateSPLASH™ ONE internal standard

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • 13x100 mm glass screw-capped tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade injection solvent (e.g., Methanol/Chloroform 1:1)

Procedure:

  • To a new 13x100 mm glass screw-capped tube, add 10 µL of plasma.

  • Add 90 µL of deionized water, vortex briefly, and let the tube sit on ice for 10 minutes.

  • Add 2.0 mL of methanol to the diluted plasma.

  • Add 0.9 mL of dichloromethane.

  • Vortex the mixture thoroughly. A single-phase solution should form. If two phases are present, add 50 µL of methanol and vortex again.

  • Add 10 µL of the UltimateSPLASH™ ONE internal standard to the mixture.

  • Vortex and let the mixture sit at room temperature for 30 minutes.

  • Induce phase separation by adding 1 mL of water and 0.9 mL of dichloromethane.

  • Invert the tube 10 times to mix. Do not vortex to avoid emulsion formation.

  • Centrifuge the sample at 1200 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer and transfer it to a new glass tube.

  • To the remaining aqueous layer in the original tube, add 2 mL of dichloromethane, mix, and centrifuge again.

  • Collect the lower organic layer and combine it with the first extract.

  • Evaporate the solvent from the combined organic extracts under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of injection solvent for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following are general starting parameters for the analysis of phosphatidylglycerols. Optimization will be required for specific instrumentation.

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 1-10 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each endogenous PG and the this compound internal standard.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis and Data Processing Plasma Sample Plasma Sample Add UltimateSPLASH™ ONE Add UltimateSPLASH™ ONE Plasma Sample->Add UltimateSPLASH™ ONE Spike-in Internal Standard Lipid Extraction (Folch) Lipid Extraction (Folch) Add UltimateSPLASH™ ONE->Lipid Extraction (Folch) Extract Lipids Evaporation & Reconstitution Evaporation & Reconstitution Lipid Extraction (Folch)->Evaporation & Reconstitution Prepare for Analysis LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration Quantification Quantification Peak Integration->Quantification Measure Peak Areas Data Reporting Data Reporting Quantification->Data Reporting Calculate Concentrations

Caption: Experimental workflow for quantitative lipidomics.

G Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic Acid (PA) Phosphatidic Acid (PA) Glycerol-3-Phosphate->Phosphatidic Acid (PA) Acyltransferases CDP-Diacylglycerol CDP-Diacylglycerol Phosphatidic Acid (PA)->CDP-Diacylglycerol CDP-diacylglycerol synthase Phosphatidylglycerol Phosphate (PGP) Phosphatidylglycerol Phosphate (PGP) CDP-Diacylglycerol->Phosphatidylglycerol Phosphate (PGP) PGP synthase Phosphatidylglycerol (PG) Phosphatidylglycerol (PG) Phosphatidylglycerol Phosphate (PGP)->Phosphatidylglycerol (PG) PGP phosphatase

Caption: Biosynthesis pathway of Phosphatidylglycerol.[4]

G cluster_stimuli External Stimuli cluster_signaling Cellular Signaling Drought Stress Drought Stress PG Biosynthesis Upregulation PG Biosynthesis Upregulation Drought Stress->PG Biosynthesis Upregulation Pathogen Interaction Pathogen Interaction Pathogen Interaction->PG Biosynthesis Upregulation MAPK Signaling Cascade MAPK Signaling Cascade PG Biosynthesis Upregulation->MAPK Signaling Cascade Modulates Cellular Response Cellular Response MAPK Signaling Cascade->Cellular Response Leads to

Caption: Postulated role of PG in MAPK signaling.[6]

References

Application Note: Quantitative Analysis of 17:0-14:1 PG-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylglycerols (PGs) are a class of acidic phospholipids (B1166683) that play crucial roles in various biological processes, including membrane structure and signaling. Accurate quantification of specific PG species is essential for understanding their function in health and disease. This application note provides a detailed protocol for the sensitive and specific detection of 17:0-14:1 PG-d5, a deuterated internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of endogenous lipids.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Addition of This compound Internal Standard s1->s2 s3 Lipid Extraction (e.g., MTBE method) s2->s3 s4 Evaporation and Reconstitution s3->s4 a1 Reversed-Phase LC Separation s4->a1 Injection a2 Electrospray Ionization (ESI) Negative Mode a1->a2 a3 Tandem Mass Spectrometry (MS/MS) Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma (MTBE Method)

This protocol is adapted from established lipid extraction procedures and is suitable for plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 200 µL of methanol and vortex for 30 seconds.

  • Add 750 µL of MTBE and vortex for 1 minute.

  • Add 125 µL of water to induce phase separation and vortex for 20 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase and transfer it to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) %B
    0.0 30
    2.0 45
    12.0 99
    15.0 99
    15.1 30

    | 20.0 | 30 |

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions and Quantitative Data

The following table summarizes the optimized MRM parameters for the detection of this compound. The precursor ion ([M-H]⁻) for this compound is m/z 733.5.[1][2] The characteristic product ions correspond to the carboxylate anions of the fatty acyl chains (17:0 and 14:1).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound733.5269.2 (17:0)10040
This compound733.5225.2 (14:1)10045

Note: Collision energies should be optimized for the specific instrument being used.

Signaling Pathway Diagram

While this compound is an internal standard and not part of a biological signaling pathway, the general pathway for phosphatidylglycerol synthesis is illustrated below.

G g3p Glycerol-3-phosphate lpa Lysophosphatidic acid g3p->lpa G3P acyltransferase pa Phosphatidic acid lpa->pa LPA acyltransferase cdp_dag CDP-diacylglycerol pa->cdp_dag CDP-diacylglycerol synthase pgp Phosphatidylglycerol phosphate cdp_dag->pgp PGP synthase pg Phosphatidylglycerol pgp->pg PGP phosphatase cl Cardiolipin pg->cl Cardiolipin synthase

Caption: Biosynthetic pathway of phosphatidylglycerol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of the internal standard this compound using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and can be readily implemented in a research or drug development setting for accurate lipidomics studies.

References

Application Note: Chromatographic Separation and Quantification of 17:0-14:1 PG-d5 for Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chromatographic separation and quantification of the deuterated phosphatidylglycerol internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (17:0-14:1 PG-d5). The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of endogenous lipids in complex biological matrices by correcting for sample preparation variability and matrix effects during mass spectrometry analysis.[1][2][3] This protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for researchers, scientists, and drug development professionals engaged in lipidomics.

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids (B1166683) that are essential components of cellular membranes and precursors for other important lipids like cardiolipin.[4][5] Alterations in PG metabolism have been implicated in various physiological and pathological processes, making their accurate quantification a key aspect of lipidomic research. Due to the complexity of biological lipidomes, liquid chromatography coupled with mass spectrometry (LC-MS) has become the analytical technique of choice for detailed lipid analysis.[6][7] The use of odd-chain and deuterated lipid species, such as this compound, which are not naturally abundant in most mammalian systems, is a widely accepted strategy for internal standardization in quantitative lipidomics.[8] This document provides a comprehensive methodology for the extraction, separation, and detection of this compound.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh & Dyer liquid-liquid extraction method is recommended for the efficient extraction of polar lipids, including PGs, from biological samples such as plasma or cell lysates.[5][9][10]

Reagents:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard Spiking Solution: this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.

Protocol:

  • To 100 µL of the biological sample (e.g., plasma), add a known amount of the this compound internal standard spiking solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute to ensure protein precipitation and initial lipid solubilization.[11]

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 5 minutes to pellet the precipitated protein and separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Reversed-phase liquid chromatography is a robust method for separating lipid species based on the length and degree of unsaturation of their fatty acyl chains.[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer equipped with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipid separation.[7]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
2.045
2.555
10.085
12.099
14.099
14.130
18.030

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Anionic phospholipids like PG are readily ionized in negative mode.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound. The MRM transitions are based on the deprotonated molecule [M-H]⁻ as the precursor ion and the characteristic fatty acyl fragments as product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 728.5269.2 (17:0)5045
223.2 (14:1)5045

Note: The exact m/z values and collision energies may require optimization depending on the specific mass spectrometer used.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with This compound IS Sample->Spike Extract Liquid-Liquid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for PG-d5 quantification.

Hypothetical Signaling Pathway Involving Phosphatidylglycerol

While 17:0-14:1 PG is primarily used as an internal standard, endogenous phosphatidylglycerols can be part of cellular signaling. This diagram illustrates a hypothetical pathway where PG is metabolized to generate signaling molecules.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PG Phosphatidylglycerol (PG) PLA2 Phospholipase A2 (PLA2) PG->PLA2 Stimulus LPG Lyso-PG (LPG) PLA2->LPG hydrolyzes FA Fatty Acid PLA2->FA releases Receptor Intracellular Receptor LPG->Receptor binds FA->Receptor binds Response Cellular Response (e.g., Gene Expression) Receptor->Response activates

Caption: Hypothetical PG signaling pathway.

Conclusion

This application note details a reliable and robust method for the chromatographic separation and quantification of the internal standard this compound using LC-MS/MS. The outlined protocols for sample preparation and analysis provide a solid foundation for researchers to accurately quantify phosphatidylglycerols in complex biological samples, thereby facilitating a deeper understanding of their roles in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting of 17:0-14:1 PG-d5 in their chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our analyses?

This compound, or 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a deuterated phosphatidylglycerol. It is commonly used as an internal standard in mass spectrometry-based lipidomics. The five deuterium (B1214612) atoms (d5) give it a distinct mass from its endogenous, non-deuterated counterparts, allowing for accurate quantification of other phosphatidylglycerols in complex biological samples.

Q2: What does "peak splitting" mean in the context of chromatography?

Peak splitting is a chromatographic issue where a single compound, like this compound, appears as two or more distinct, closely eluting peaks instead of a single, symmetrical Gaussian peak. This can manifest as a "shoulder" on the main peak or as two separate, resolved peaks. Peak splitting can significantly impact the accuracy and precision of quantification.

Q3: What are the primary causes of peak splitting for this compound?

Peak splitting for this deuterated phosphatidylglycerol, and lipids in general, can be attributed to several factors:

  • Method-Related Issues:

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to multiple peaks[1].

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger or less polar than the initial mobile phase can cause peak distortion[2].

    • Inadequate Buffering: Insufficient buffer concentration in the mobile phase can lead to pH gradients within the column, causing peak shape issues[3].

  • Column-Related Issues:

    • Column Void or Channeling: A void at the head of the column can create different flow paths for the analyte, resulting in split peaks[4].

    • Contamination: Buildup of sample matrix components on the column frit or packing material can disrupt the flow and cause peak splitting.

    • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shapes.

  • System-Related Issues:

    • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and splitting.

    • Temperature Fluctuations: Inconsistent temperature across the column can affect analyte retention and peak shape.

Q4: Can the fact that this compound is a deuterated standard contribute to peak splitting?

While the deuteration itself does not directly cause peak splitting, the physicochemical properties of phosphatidylglycerols can make them susceptible to issues that lead to poor peak shape. Phospholipids can interact with metal surfaces in the HPLC system, which can be mitigated by using biocompatible (PEEK-lined) columns and systems[5].

Troubleshooting Guide: Resolving this compound Peak Splitting

This guide provides a systematic approach to diagnosing and resolving peak splitting issues with your this compound internal standard.

Step 1: Initial Assessment and Diagnosis

Before making any changes, it is crucial to characterize the problem. The following diagram outlines the initial diagnostic workflow.

Figure 1. Initial Diagnostic Workflow for Peak Splitting A Observe Peak Splitting of this compound B Are other peaks in the chromatogram also split? A->B C Problem is likely specific to This compound or co-eluting species. B->C No D Problem is likely systemic (column, mobile phase, or hardware). B->D Yes E Inject a blank (solvent only). C->E I Proceed to System-Wide Troubleshooting (Step 3). D->I F Is the peak still present? E->F G Contamination or carryover is likely. F->G Yes H Proceed to Method-Specific Troubleshooting (Step 2). F->H No

Caption: Initial Diagnostic Workflow for Peak Splitting

Step 2: Method-Specific Troubleshooting

If only the this compound peak is splitting, focus on the analytical method parameters.

ParameterPotential Cause of Peak SplittingRecommended Action
Sample Concentration Overloading the column with a high concentration of the standard.Prepare a serial dilution of the this compound standard and inject a lower concentration.
Sample Solvent The solvent used to dissolve the standard is stronger than the initial mobile phase.Reconstitute the this compound standard in the initial mobile phase or a weaker solvent.
Sample Degradation The standard may have degraded, leading to multiple species.Prepare a fresh stock solution of the this compound standard.

The composition of the mobile phase is critical for achieving good peak shape for phospholipids.

ParameterExpected Effect on Peak ShapeRecommended Adjustment
pH A pH close to the analyte's pKa can cause splitting. For phospholipids, a slightly acidic mobile phase is often used.Adjust the mobile phase pH to be at least 1-2 units away from the pKa of phosphatidylglycerol. For C18 columns, a common mobile phase additive is formic acid (0.1%) or acetic acid[1].
Buffer Concentration Low buffer concentration may not adequately control the on-column pH.For HILIC separations, increasing the buffer concentration (e.g., ammonium (B1175870) formate (B1220265) or acetate) can improve peak shape[3]. For reversed-phase, ensure the buffer concentration is sufficient for pH stability.
Mobile Phase Additives Additives can improve peak shape by reducing secondary interactions.For reversed-phase analysis of phospholipids, the use of ammonium formate or ammonium acetate (B1210297) (5-10 mM) is common[6][7].

Experimental Protocol: Mobile Phase Modification

  • Baseline Experiment: Run your current LC-MS method with the this compound standard and record the chromatogram, noting the peak shape.

  • pH Adjustment:

    • Prepare a new mobile phase with a slightly different pH. For example, if you are using 0.1% formic acid, try 0.2% formic acid or switch to 5 mM ammonium acetate.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the standard and compare the peak shape to the baseline.

  • Buffer Concentration Adjustment (for HILIC):

    • If using HILIC, prepare mobile phases with increasing concentrations of your buffer (e.g., 5 mM, 10 mM, 20 mM ammonium formate).

    • Equilibrate the column and inject the standard at each concentration, observing the effect on peak shape.

Step 3: System-Wide Troubleshooting

If all peaks in your chromatogram are splitting, the issue is likely related to the column or the HPLC/UHPLC system itself.

Figure 2. System-Wide Troubleshooting Workflow A All Peaks are Splitting B Inspect Column and Connections A->B C Check for leaks or loose fittings. B->C D Ensure ferrules are correctly seated. B->D E Reverse and flush the column (follow manufacturer's instructions). B->E F Did flushing resolve the issue? E->F G Problem was likely a blocked frit. F->G Yes H Replace the column. F->H No I If a new column does not solve the problem, investigate system components (injector, detector, etc.). H->I

Caption: System-Wide Troubleshooting Workflow

IssueDiagnostic TestSolution
Blocked Frit High backpressure, all peaks distorted.Back-flush the column according to the manufacturer's instructions. If this fails, replace the frit or the column.
Column Void Sudden drop in pressure, broad and split peaks.Replace the column. Voids are often caused by pressure shocks or operating outside the recommended pH range.
Contamination Gradual deterioration of peak shape over several injections.Flush the column with a strong solvent (e.g., isopropanol (B130326) for C18 columns). If performance is not restored, replace the column.

Experimental Protocol: Column Flushing for a C18 Column

  • Disconnect the column from the detector.

  • Reverse the direction of flow.

  • Flush the column with the following solvents sequentially, for at least 20 column volumes each:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent for lipids)

  • Return the column to the original flow direction.

  • Equilibrate with your mobile phase.

  • Inject the this compound standard to assess performance.

If a new column does not resolve the issue, investigate the LC system for potential sources of dead volume or leaks in the flow path, from the injector to the detector. Ensure all tubing is cut cleanly and fittings are secure.

By following this structured approach, you can systematically identify and resolve the cause of peak splitting for your this compound internal standard, ensuring the accuracy and reliability of your lipidomics data.

References

Technical Support Center: Matrix Effects on 17:0-14:1 PG-d5 Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the signal intensity of the internal standard 17:0-14:1 Phosphatidylglycerol-d5 (PG-d5) in liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they affect my 17:0-14:1 PG-d5 signal?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected compounds in the sample matrix.[1] In the analysis of this compound, these effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Biological matrices like plasma and serum are complex and contain high concentrations of endogenous components, especially phospholipids (B1166683), which are a primary cause of matrix effects in lipidomics analysis using electrospray ionization (ESI).

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: A deuterated internal standard is chemically almost identical to the endogenous analyte but has a different mass. The fundamental assumption is that the deuterated standard will co-elute with the analyte and experience nearly the same degree of ion suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[1]

Q3: My this compound signal is low. What are the most common causes?

A3: Low signal intensity for your deuterated internal standard can stem from several factors:

  • Significant Ion Suppression: High concentrations of matrix components, particularly other phospholipids in plasma or serum, can severely suppress the ionization of this compound.

  • Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering matrix components.[3]

  • Suboptimal LC-MS/MS Parameters: Instrument settings, such as ionization source parameters and collision energies, may not be optimized for this specific molecule.

  • Standard Degradation: Improper storage or handling of the this compound standard can lead to degradation and a lower effective concentration.

  • Chromatographic Separation from Analyte: A "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and the deuterated internal standard. If this separation occurs in a region of high ion suppression, the internal standard may be affected differently than the analyte.[4]

Q4: Which sample preparation technique is best for minimizing matrix effects for phospholipid analysis?

A4: The choice of sample preparation is critical for reducing matrix effects. Here's a general comparison:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, leading to significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): LLE is more effective at removing phospholipids and other interferences than PPT, offering a cleaner extract.[3][5] Methods using solvents like methyl-tert-butyl ether (MTBE) are common in lipidomics.[6]

  • Solid-Phase Extraction (SPE): SPE can be highly effective at removing a broad range of matrix components, including phospholipids, and often provides the cleanest extracts.[5] Specialized SPE cartridges and plates designed for phospholipid removal are also available.

Troubleshooting Guide

If you are experiencing low or variable signal intensity for this compound, follow this troubleshooting guide.

Step 1: Assess the Extent of Matrix Effects

The first step is to determine if matrix effects are the root cause of the signal intensity issue. This can be done qualitatively or quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This experiment helps to identify regions of ion suppression in your chromatogram.

  • Quantitative Assessment (Matrix Factor Calculation): This provides a numerical value for the degree of ion suppression or enhancement.

Step 2: Optimize Sample Preparation

Based on the assessment in Step 1, if significant matrix effects are present, consider optimizing your sample preparation protocol.

IssueRecommended Action
Using Protein Precipitation (PPT) Consider switching to a more robust method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to improve the removal of phospholipids.[3][5]
Low Recovery with LLE Experiment with different organic solvents and adjust the pH to enhance the extraction efficiency of phosphatidylglycerols.
Persistent Matrix Effects with SPE Ensure the SPE cartridge type is appropriate for phospholipid removal. Consider a mixed-mode or a specific phospholipid removal sorbent. Optimize the wash and elution steps.
General Ion Suppression Diluting the sample extract before injection can reduce the concentration of interfering matrix components, although this may impact the limit of detection.[7]
Step 3: Refine Chromatographic and Mass Spectrometric Conditions
  • Improve Chromatographic Separation: Modify your LC gradient to better separate the this compound peak from regions of significant ion suppression identified in the post-column infusion experiment.

  • Optimize MS Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for this compound.

Data Presentation: Impact of Sample Preparation on Signal Intensity

The following table provides illustrative data on how different sample preparation methods can affect the recovery and matrix effect for a deuterated internal standard in plasma. Note that these values are representative and actual results will vary depending on the specific matrix, instrumentation, and method parameters.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) 85 ± 8-45 ± 12
Liquid-Liquid Extraction (LLE) 78 ± 6-15 ± 7
Solid-Phase Extraction (SPE) 92 ± 5-8 ± 4
  • Analyte Recovery (%) is calculated as: (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) * 100.

  • Matrix Effect (%) is calculated as: ((Peak area in post-extraction spiked matrix / Peak area in neat solvent) - 1) * 100. A negative value indicates ion suppression.

  • Data is represented as Mean ± Standard Deviation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • This compound standard solution

  • Blank biological matrix (e.g., plasma from an untreated subject)

  • Neat solvent (matching the final extract solvent)

  • All necessary reagents and equipment for your chosen sample preparation method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation workflow. Spike the this compound standard into the final, extracted matrix to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample preparation workflow. The concentration should be equivalent to that in Set A after accounting for dilution/concentration steps.

  • LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of each set of samples.

  • Data Analysis:

    • Calculate the average peak area for this compound in each set.

    • Calculate Matrix Effect (%):

      • Matrix Effect (%) = ((Average Peak Area of Set B / Average Peak Area of Set A) - 1) * 100

    • Calculate Recovery (%):

      • Recovery (%) = (Average Peak Area of Set C / Average Peak Area of Set B) * 100

    • Calculate Process Efficiency (%):

      • Process Efficiency (%) = (Average Peak Area of Set C / Average Peak Area of Set A) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

Objective: To extract phospholipids, including this compound, from plasma while minimizing matrix effects. This protocol is based on the MTBE extraction method.[6]

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Methanol (B129727) (MeOH), cold

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

Procedure:

  • To 100 µL of plasma in a glass tube, add the desired amount of this compound internal standard.

  • Add 1.5 mL of methanol and vortex thoroughly.

  • Add 5 mL of MTBE and shake for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL of water.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system (e.g., methanol/chloroform 1:1).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Add IS Extract Extraction (LLE or SPE) Spike->Extract Remove Matrix Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Data Data Processing (Signal Intensity) LCMS->Data

Caption: A typical experimental workflow for lipid analysis using an internal standard.

troubleshooting_logic start Low/Variable This compound Signal check_matrix Assess Matrix Effect (Post-column infusion or Matrix Factor calculation) start->check_matrix is_matrix_effect Significant Matrix Effect? check_matrix->is_matrix_effect optimize_prep Optimize Sample Prep (Switch to LLE/SPE, Dilute Sample) is_matrix_effect->optimize_prep Yes check_standard Check Standard Integrity (Fresh Prep, Storage) is_matrix_effect->check_standard No optimize_lcms Optimize LC/MS Method (Gradient, Source Params) optimize_prep->optimize_lcms resolve Signal Intensity Improved optimize_lcms->resolve check_standard->resolve

Caption: Troubleshooting logic for low this compound signal intensity.

ion_suppression_pathway ESI_Source ESI Droplet Gas_Phase_Analyte Gas Phase Ions (Analyte) ESI_Source->Gas_Phase_Analyte Competition for Surface/Charge Analyte This compound Analyte->ESI_Source Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_Source MS_Inlet Mass Spectrometer Inlet Gas_Phase_Analyte->MS_Inlet Reduced Transfer

Caption: Mechanism of ion suppression in the electrospray source.

References

Technical Support Center: Optimizing 17:0-14:1 PG-d5 for Low-Level Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deuterated internal standard 17:0-14:1 PG-d5, particularly for the quantification of low-level analytes by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in mass spectrometry-based lipidomics?

A1: this compound is a deuterated phosphatidylglycerol that serves as an internal standard (IS) in mass spectrometry (MS)-based lipid analysis.[1] Its primary role is to ensure accurate and precise quantification of endogenous lipids.[2][3] By adding a known amount of this compound to each sample at the beginning of the workflow, it can correct for variability introduced during sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal during ionization.[2][4] The analyte's concentration is determined by the ratio of its signal to the signal of the internal standard.[5]

Q2: Why is a stable isotope-labeled standard like this compound preferred over a standard of a different chemical structure?

A2: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantification in mass spectrometry.[6] This is because they are chemically almost identical to the analyte of interest.[1] This near-identical chemical nature ensures they behave very similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][7] This close correspondence allows for more accurate correction of matrix effects and other sources of analytical variability.[1]

Q3: What are "matrix effects" and how does this compound help mitigate them?

A3: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[8][9][10] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy and precision of quantitative analysis.[8][9][10] Since this compound is structurally very similar to endogenous phosphatidylglycerols and other lipids, it is likely to experience similar matrix effects.[4] By calculating the ratio of the analyte to the internal standard, the impact of these effects can be normalized, leading to more reliable quantification.[4]

Q4: At what stage of the experimental workflow should this compound be added?

A4: The internal standard should be added as early as possible in the sample preparation process.[11] For optimal results, this compound should be added to the sample before any extraction or cleanup steps.[4][11] This ensures that the internal standard accounts for any analyte loss that may occur during the entire sample preparation workflow.[4]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for the quantification of low-level analytes.

Issue Potential Cause(s) Troubleshooting Steps
High Variability in Analyte/IS Ratio Across Replicates 1. Inconsistent addition of the internal standard. 2. Poor sample homogenization. 3. Differential matrix effects due to chromatographic separation of analyte and IS.[1]1. Ensure precise and consistent pipetting of the internal standard into all samples. 2. Thoroughly vortex or sonicate samples after IS addition. 3. Optimize chromatography to ensure co-elution of the analyte and this compound.[1]
Low or No Signal from this compound 1. Degradation of the internal standard. 2. Incorrect concentration of the working solution. 3. Inefficient ionization of the internal standard.1. Check the storage conditions and expiration date of the standard. Prepare fresh working solutions. 2. Verify the dilution calculations and preparation of the working solution. 3. Optimize mass spectrometer source conditions for phosphatidylglycerols.
Analyte Signal Suppression 1. High concentration of the internal standard causing competition for ionization. 2. Co-elution with highly abundant matrix components.[8][9][10]1. Reduce the concentration of the this compound working solution. 2. Improve chromatographic separation to resolve the analyte from interfering matrix components.[8] 3. Dilute the sample to reduce the overall matrix load.[8]
Poor Peak Shape for Analyte and/or IS 1. Inappropriate column chemistry for lipid analysis.[6] 2. Suboptimal mobile phase composition.[6] 3. Sample overload.[6]1. Use a column specifically designed for lipidomics (e.g., C18).[6] 2. Adjust the mobile phase gradient and composition. 3. Reduce the injection volume or dilute the sample.
Retention Time Shift Between Analyte and this compound 1. Excessive deuteration of the internal standard can sometimes lead to slight chromatographic separation from the unlabeled analyte.[1][12]1. While some minor shift can be acceptable, significant separation may require re-evaluation of the chromatographic method to improve co-elution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol outlines the preparation of a working solution of this compound. The final concentration should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in chloroform)

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • Glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound stock solution to equilibrate to room temperature.

  • Perform a serial dilution of the stock solution to prepare a working solution. For low-level analytes, a typical starting concentration for the working solution might be in the range of 1-10 µg/mL.

  • For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock:

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean glass vial.

    • Add 990 µL of a 2:1 (v/v) chloroform:methanol mixture to the vial.

    • Vortex thoroughly to ensure complete mixing.

  • Store the working solution at -20°C in a tightly sealed glass vial.

Protocol 2: Optimization of this compound Concentration

This protocol provides a systematic approach to determine the optimal concentration of this compound for a given assay.

Objective: To find the concentration of this compound that provides a stable and reproducible signal without suppressing the signal of the low-level analyte.

Methodology:

  • Prepare a series of internal standard working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

  • Prepare a set of quality control (QC) samples containing a known, low-level concentration of the target analyte.

  • For each concentration of the internal standard, spike a set of QC samples (n=3-5) with a fixed volume of the respective this compound working solution.

  • Process the spiked QC samples through the entire sample preparation and LC-MS/MS analysis workflow.

  • Analyze the data by plotting the analyte peak area and the analyte/IS peak area ratio against the concentration of the internal standard.

Data Analysis and Interpretation:

IS Concentration Analyte Peak Area (Average) IS Peak Area (Average) Analyte/IS Ratio (Average) %RSD of Ratio
0.1 µg/mL
0.5 µg/mL
1.0 µg/mL
5.0 µg/mL
10.0 µg/mL

The optimal concentration of this compound is the one that results in a low %RSD (Relative Standard Deviation) for the analyte/IS ratio without causing a significant decrease in the analyte peak area (which would indicate ion suppression).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample add_is Add this compound sample->add_is extract Lipid Extraction add_is->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Caption: Experimental workflow for lipid quantification using an internal standard.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release->PKC Activates

Caption: Simplified phospholipid signaling pathway involving PLC.

References

Technical Support Center: Isotopic Interference in 17:0-14:1 PG-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the quantification of 17:0-14:1 PG using a deuterated internal standard (17:0-14:1 PG-d5).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of LC-MS/MS and deuterated standards?

A1: Isotopic interference, or crosstalk, occurs when the signal of the analyte (the substance being measured) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS).[1] In mass spectrometry, compounds naturally exist as a distribution of isotopes (atoms of the same element with different numbers of neutrons). For a large molecule like 17:0-14:1 PG, there is a small but significant natural abundance of heavier isotopes (e.g., ¹³C, ²H, ¹⁸O). This can result in a portion of the unlabeled analyte contributing to the mass-to-charge ratio (m/z) signal that is being monitored for the deuterated internal standard.[2][3] This is especially relevant when the analyte concentration is high relative to the internal standard.[2]

Q2: How can the natural isotopic abundance of 17:0-14:1 PG interfere with my this compound internal standard?

A2: The internal standard 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (this compound) has five deuterium (B1214612) atoms, increasing its mass by approximately 5 Daltons compared to the unlabeled analyte. However, the unlabeled analyte has a natural isotopic distribution. The "M+5" peak of the unlabeled analyte, resulting from the combined natural abundance of heavy isotopes, can have the same nominal mass as the primary peak of the d5-labeled internal standard, leading to an artificially inflated internal standard signal and consequently, an underestimation of the analyte concentration.

Q3: How significant is the potential interference from the unlabeled analyte?

A3: The significance of the interference depends on the relative concentrations of the analyte and the internal standard. When the endogenous analyte concentration is much higher than the spiked internal standard, the contribution of the analyte's M+5 peak to the internal standard's signal can become significant and lead to non-linear calibration curves and inaccurate quantification.[2][3]

Q4: What are the initial signs of isotopic interference in my data?

A4: Signs of isotopic interference can include:

  • Non-linear calibration curves, especially at the higher concentration end.

  • Poor accuracy and precision in your quality control (QC) samples.

  • A noticeable increase in the internal standard peak area in samples with high analyte concentrations.

  • Inconsistent analyte/internal standard response ratios.[4]

Q5: Can the position of the deuterium labels on the internal standard affect interference?

A5: While the position of the labels is critical for the chemical stability of the standard and to prevent H/D exchange, the total mass difference is the primary factor in this type of isotopic interference.[1] A mass shift of +5 Da is generally sufficient, but for high-concentration analytes, interference is still possible.

Troubleshooting Guide

Step 1: Theoretical Assessment of Isotopic Overlap

Before proceeding with extensive experiments, it's useful to theoretically assess the potential for interference. This involves comparing the isotopic distribution of the unlabeled analyte with the mass of the deuterated internal standard.

Analyte and Internal Standard Information:

CompoundMolecular FormulaMonoisotopic Mass (Da)
17:0-14:1 PG (unlabeled)C₃₇H₇₀NaO₁₀P728.45
This compound (IS)C₃₇H₆₅D₅NaO₁₀P733.49

Calculated Isotopic Distribution for Unlabeled 17:0-14:1 PG (C₃₇H₇₀NaO₁₀P):

Mass ShiftRelative Abundance (%)Note
M+0100.00Monoisotopic Peak
M+141.57Primarily from ¹³C
M+29.77
M+31.76
M+40.25
M+5 0.03 Potential interference with IS

As shown in the table, the M+5 peak of the unlabeled analyte has a theoretical relative abundance of approximately 0.03%. While small, this can be significant at high analyte concentrations.

Step 2: Experimental Verification of Isotopic Interference

The following workflow outlines an experiment to determine the extent of isotopic interference in your assay.

Isotopic_Interference_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review cluster_conclusion Conclusion prep_blank Prepare Blank Matrix Sample (No Analyte, No IS) analyze_blank Analyze Blank Sample prep_blank->analyze_blank prep_is Prepare IS-only Sample (Blank Matrix + this compound) analyze_is Analyze IS-only Sample prep_is->analyze_is prep_analyte Prepare High-Analyte Sample (Blank Matrix + High Conc. Unlabeled PG) analyze_analyte Analyze High-Analyte Sample prep_analyte->analyze_analyte review_blank Check for background signals in blank. analyze_blank->review_blank review_is Confirm IS purity and absence of unlabeled analyte. analyze_is->review_is review_analyte Monitor IS m/z channel for signal from unlabeled analyte. analyze_analyte->review_analyte interference_check Is there a significant peak in the IS channel for the high-analyte sample? review_blank->interference_check review_is->interference_check review_analyte->interference_check conclusion_yes Isotopic interference is confirmed. Proceed to mitigation strategies. interference_check->conclusion_yes Yes conclusion_no Isotopic interference is negligible under these conditions. interference_check->conclusion_no No

Caption: Workflow for experimental verification of isotopic interference.

Detailed Experimental Protocol:

  • Objective: To empirically determine the contribution of the unlabeled 17:0-14:1 PG to the this compound internal standard signal.

  • Materials:

    • Blank biological matrix (e.g., plasma, cell lysate) free of the analyte.

    • Unlabeled 17:0-14:1 PG standard.

    • This compound internal standard.

    • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

  • Procedure:

    • Prepare three sets of QC samples:

      • QC Set 1 (Blank): Blank matrix processed without the addition of analyte or internal standard.

      • QC Set 2 (IS Only): Blank matrix spiked with the working concentration of this compound.

      • QC Set 3 (High Analyte): Blank matrix spiked with the highest expected concentration of unlabeled 17:0-14:1 PG, but without the internal standard.

    • Sample Processing: Process all three sets of samples using your established extraction protocol.

    • LC-MS/MS Analysis:

      • Inject and analyze the processed samples.

      • For "QC Set 3 (High Analyte)," monitor the MRM transition for your this compound internal standard, even though it was not added to this sample.

  • Data Analysis:

    • In the chromatogram from "QC Set 3 (High Analyte)," any peak observed at the retention time of your internal standard in the internal standard's MRM channel is a direct result of isotopic interference from the unlabeled analyte.

    • Calculate the percentage of interference by comparing the peak area of the interference signal in "QC Set 3" to the peak area of the internal standard in "QC Set 2".

    Interference (%) = (Area in High Analyte Sample / Area in IS Only Sample) * 100

Step 3: Mitigation Strategies

If significant isotopic interference is confirmed, consider the following strategies:

  • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution of the interference from the analyte.[5] However, this may not be feasible if it leads to detector saturation or other issues.

  • Mathematical Correction: A correction factor can be applied during data processing to subtract the contribution of the analyte's isotopic signal from the internal standard's signal.[2][3] This requires careful validation.

  • Improve Chromatographic Separation: While the analyte and its deuterated analog are expected to co-elute, slight differences in retention time can sometimes be achieved with high-resolution chromatography. If there is any chromatographic separation, ensure that the peak integration windows are set correctly to minimize overlap.

  • Use a Different Internal Standard: If the interference cannot be mitigated, consider using an internal standard with a larger mass difference (e.g., ¹³C-labeled standard with more labeled atoms) if commercially available.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship leading to the underestimation of the analyte due to isotopic interference.

Interference_Logic cluster_cause Cause cluster_effect Effect high_analyte High Concentration of Unlabeled Analyte signal_overlap Analyte's M+5 Signal Overlaps with IS Signal high_analyte->signal_overlap isotope_abundance Natural Isotopic Abundance of Analyte (M+5 peak) isotope_abundance->signal_overlap inflated_is Artificially Inflated Internal Standard Area signal_overlap->inflated_is incorrect_ratio Decreased Analyte/IS Ratio inflated_is->incorrect_ratio underestimation Underestimation of Analyte Concentration incorrect_ratio->underestimation

Caption: Logical flow of how isotopic interference leads to analyte underestimation.

References

Troubleshooting poor recovery of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 17:0-14:1 PG-d5 in their experiments.

Frequently Asked Questions (FAQs) - Poor Recovery of this compound

Q1: We are observing consistently low recovery of our internal standard, this compound, during our lipidomics workflow. What are the potential causes?

Poor recovery of this compound, a deuterated phosphatidylglycerol internal standard, can stem from several stages of your experimental workflow, from sample preparation to final analysis. The primary areas to investigate include:

  • Lipid Extraction Inefficiency: The choice of extraction solvent and methodology is critical. Phosphatidylglycerols (PGs) are anionic and can be challenging to extract efficiently with certain solvent systems.

  • Adsorption Losses: Due to its polar head group, this compound can adsorb to glass or plastic surfaces, especially if using inappropriate collection tubes or vials.

  • Sample Matrix Effects: Components within the biological matrix (e.g., salts, proteins) can interfere with the extraction process or cause ion suppression during mass spectrometry analysis.[1][2]

  • LC-MS/MS Method Optimization: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering species, or inefficient ionization.[3][4]

  • Standard Stability and Handling: Improper storage or handling of the this compound standard can lead to degradation.

Q2: How can we improve the extraction efficiency of this compound from our biological samples?

To enhance the extraction of PGs, including your internal standard, consider the following modifications to your protocol:

  • Use a Biphasic Extraction Method: A Folch or Bligh-Dyer extraction, which uses a chloroform/methanol (B129727)/water solvent system, is generally effective for a broad range of lipids, including PGs.[5]

  • Acidify the Solvent: For anionic lipids like PGs, adding a small amount of acid (e.g., 0.1 N HCl or acetic acid) to the extraction solvent can improve recovery by neutralizing the phosphate (B84403) group and reducing its polarity.

  • Optimize Solvent Ratios: The ratio of polar to non-polar solvents is crucial. Ensure your solvent ratios are appropriate for the sample type and volume to ensure proper phase separation.

  • Thorough Homogenization: Ensure complete homogenization or vortexing of the sample with the extraction solvent to maximize the interaction between the solvent and the lipids within the sample matrix.

Q3: Could the type of sample collection tubes we use be contributing to the low recovery?

Yes, absolutely. Phospholipids can adhere to certain surfaces. To minimize this:

  • Use Polypropylene (B1209903) Tubes: Opt for low-adhesion polypropylene tubes for sample collection and extraction.

  • Avoid Glassware where Possible: If glassware must be used, ensure it is silanized to reduce active sites for adsorption.

  • Rinse Thoroughly: When transferring lipid extracts, rinse the original container with a small amount of fresh extraction solvent to recover any adsorbed lipids.

Q4: We suspect ion suppression in our LC-MS/MS analysis. How can we diagnose and mitigate this?

Ion suppression is a common issue in complex biological samples.[1] To address this:

  • Post-Column Infusion Experiment: This technique can help identify regions of ion suppression in your chromatogram.

  • Improve Chromatographic Separation: A longer gradient, a different column chemistry (e.g., C18 or HILIC), or adjusting the mobile phase composition can help separate the this compound from co-eluting matrix components.[4][5]

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Use a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting salts and other polar molecules to waste, only directing the flow to the mass spectrometer during the elution window of your analyte.

Quantitative Data Summary

The following table provides a summary of expected versus poor recovery scenarios for this compound and potential contributing factors.

ParameterExpected OutcomePoor Recovery ScenarioPotential Causes
Peak Area Response High and consistent across samplesLow and variableInefficient extraction, ion suppression, adsorption losses
Recovery (%) > 85%< 50%Suboptimal extraction protocol, standard degradation
Relative Standard Deviation (RSD) < 15%> 30%Inconsistent sample handling, matrix effects

Detailed Experimental Protocol: Lipid Extraction and Analysis

This protocol outlines a standard procedure for the extraction of lipids from serum or plasma, incorporating this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation:

  • Thaw frozen serum/plasma samples on ice.
  • Vortex samples briefly to ensure homogeneity.
  • Transfer 50 µL of sample to a 2 mL polypropylene microcentrifuge tube.

2. Addition of Internal Standard:

  • Add 10 µL of a 10 µg/mL working solution of this compound in methanol to each sample.
  • Vortex briefly.

3. Protein Precipitation and Lipid Extraction (Modified Folch Method):

  • Add 200 µL of ice-cold methanol to each tube.
  • Vortex for 30 seconds to precipitate proteins.
  • Add 400 µL of chloroform.
  • Vortex for 1 minute.
  • Add 100 µL of water.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

4. Collection of the Lipid Layer:

  • Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer to a new 1.5 mL polypropylene tube.
  • Be cautious not to disturb the protein pellet at the interface.

5. Solvent Evaporation and Reconstitution:

  • Dry the collected organic phase under a gentle stream of nitrogen.
  • Reconstitute the lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
  • Vortex for 20 seconds to ensure the lipids are fully dissolved.
  • Transfer the reconstituted sample to an autosampler vial for analysis.

6. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
  • Gradient: A suitable gradient from 60% B to 100% B over 15-20 minutes.
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in negative ion mode.
  • MRM Transition for this compound: Monitor the appropriate precursor to product ion transition.

Visual Troubleshooting Guide and Workflows

Troubleshooting_Workflow Troubleshooting Poor Recovery of this compound start Start: Poor Recovery of this compound extraction Investigate Lipid Extraction start->extraction adsorption Check for Adsorption Losses start->adsorption lcms Optimize LC-MS/MS Method start->lcms standard_handling Verify Standard Integrity start->standard_handling extraction_sol Solution: - Use Folch/Bligh-Dyer - Acidify Solvent - Optimize Ratios extraction->extraction_sol adsorption_sol Solution: - Use Polypropylene Tubes - Silanize Glassware - Rinse Containers adsorption->adsorption_sol lcms_sol Solution: - Improve Chromatography - Check for Ion Suppression - Dilute Sample lcms->lcms_sol standard_handling_sol Solution: - Check Storage Conditions - Prepare Fresh Standards standard_handling->standard_handling_sol Experimental_Workflow Lipid Extraction and Analysis Workflow sample_prep 1. Sample Preparation (50 µL Serum/Plasma) add_is 2. Add Internal Standard (this compound) sample_prep->add_is extraction 3. Lipid Extraction (Chloroform/Methanol/Water) add_is->extraction collect_phase 4. Collect Organic Phase extraction->collect_phase dry_reconstitute 5. Dry Down and Reconstitute collect_phase->dry_reconstitute analysis 6. LC-MS/MS Analysis dry_reconstitute->analysis

References

Technical Support Center: Retention Time Shifts of Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with retention time (RT) shifts of deuterated lipid standards during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated lipid standard eluting at a different retention time than its non-deuterated counterpart?

This phenomenon is an expected behavior known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] It arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor changes in the molecule's polarity and its interaction with the stationary and mobile phases.[3]

In reversed-phase liquid chromatography (RPLC) , which separates molecules based on hydrophobicity, deuterated compounds generally elute slightly earlier than their non-deuterated analogs.[4] This is because the C-D bond can be slightly less hydrophobic than the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[3]

Conversely, in normal-phase liquid chromatography (NPLC) and hydrophilic interaction liquid chromatography (HILIC) , the opposite effect can be observed, with deuterated compounds sometimes exhibiting longer retention times.[3]

Q2: How significant is the retention time shift, and can it affect my quantitative analysis?

The magnitude of the retention time shift is typically small, often on the order of a few seconds.[5][6] However, even a small shift can impact the accuracy of quantitative analysis, particularly in LC-MS/MS.[1][7] If the deuterated internal standard and the non-deuterated analyte do not co-elute perfectly, they may experience different degrees of matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.[1][8]

Q3: What factors influence the magnitude of the retention time shift?

Several factors can influence the extent of the retention time shift:

  • Number of Deuterium (B1214612) Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[9]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[3]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, gradient, and temperature can all impact the separation of deuterated and non-deuterated compounds.[7]

  • Molecular Structure: The inherent properties of the lipid itself will influence the extent of the isotope effect.[1]

Q4: My deuterated internal standard and analyte used to co-elute, but now I'm seeing a separation. What could be the cause?

If you observe a new or increased separation between your deuterated standard and analyte, it is likely due to a change in your chromatographic system rather than a change in the inherent isotope effect. Common causes include:

  • Column Aging: Over time, the performance of a chromatography column can degrade, leading to changes in selectivity.

  • Mobile Phase Preparation: Inconsistencies in the preparation of your mobile phase, such as slight variations in solvent ratios or pH, can alter retention times.

  • Temperature Fluctuations: Changes in the column oven temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.

  • System Leaks: A small leak in the LC system can cause a drop in pressure and lead to changes in retention times.

Q5: Should I be concerned if my retention times for both the analyte and the deuterated standard are drifting together over a series of injections?

A consistent drift in retention times for both the analyte and the internal standard in the same direction is a common issue in HPLC and typically points to a system-wide problem. While the use of a co-eluting internal standard can often correct for this, it is crucial to identify and address the root cause to ensure robust and reproducible results. Common causes for retention time drift include:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analytical run.

  • Changes in Mobile Phase Composition: This can be due to solvent evaporation, improper mixing, or degradation of mobile phase components over time.

  • Column Temperature Instability: Fluctuations in the column oven or ambient laboratory temperature can cause retention times to drift.

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

Troubleshooting Guides

Issue 1: My deuterated internal standard is not co-eluting with my analyte.

This is often due to the inherent deuterium isotope effect. Here’s a logical approach to troubleshoot and manage this separation.

Logical Troubleshooting Workflow for Co-elution Issues

A Observe RT Shift Between Analyte and Deuterated IS B Is the shift consistent and reproducible? A->B C Yes B->C Yes D No B->D No F Acceptable for Quantification? (i.e., minimal impact from matrix effects) C->F E Investigate System Instability: - Check for leaks - Verify mobile phase prep - Ensure stable temperature D->E G Yes F->G Yes H No F->H No I Proceed with Analysis G->I J Optimize Chromatographic Conditions: - Adjust gradient slope - Modify mobile phase composition - Change temperature H->J K Consider Alternative Internal Standard: - Fewer deuterium atoms - 13C or 15N labeled standard J->K

Caption: Troubleshooting workflow for non-co-eluting deuterated internal standards.

Troubleshooting Steps:

  • Assess the Magnitude of the Shift: Determine if the separation is significant enough to cause differential matrix effects. This can be evaluated by infusing a constant concentration of the analyte and internal standard post-column while injecting a matrix blank. A dip or rise in the signal at the retention time of the analyte indicates potential for matrix effects.

  • Optimize Chromatographic Conditions:

    • Modify the Gradient: A shallower gradient can sometimes reduce the separation between the deuterated and non-deuterated compounds.

    • Adjust Mobile Phase Composition: Small changes to the organic solvent ratio or the aqueous phase pH can alter selectivity.

    • Change Temperature: Varying the column temperature can also influence the separation.

  • Consider an Alternative Internal Standard:

    • Fewer Deuterium Atoms: If available, an internal standard with a lower degree of deuteration may exhibit a smaller retention time shift.

    • ¹³C or ¹⁵N Labeled Standards: These heavy isotope-labeled standards have a much smaller or negligible retention time shift compared to their unlabeled counterparts and are a better choice when co-elution is critical.[1]

Issue 2: The retention times for all my peaks, including the deuterated standard, are shifting.

This indicates a problem with the overall chromatographic system.

Systematic Approach to Retention Time Drift

A Observe Retention Time Drift for All Analytes and IS B Check for System Leaks (visual inspection, pressure test) A->B C Verify Mobile Phase (freshly prepared, correct composition) B->C D Ensure Proper Column Equilibration (sufficient equilibration time) C->D E Confirm Stable Column Temperature (check oven settings and stability) D->E F Evaluate Column Health (check for high backpressure, peak shape) E->F G Problem Resolved F->G A Plasma Sample B Spike with Deuterated Internal Standard A->B C Add Chloroform:Methanol (2:1) B->C D Vortex to Homogenize C->D E Add 0.9% NaCl Solution D->E F Vortex and Centrifuge E->F G Collect Lower Organic Phase F->G H Dry Under Nitrogen G->H I Reconstitute for LC-MS Analysis H->I

References

Technical Support Center: Isotopic Overlap Correction for 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing 17:0-14:1 PG-d5 as an internal standard in their mass spectrometry-based lipidomics experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic overlap correction.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound?

A1: Isotopic overlap, in the context of mass spectrometry, refers to the interference of isotopic peaks from an analyte with the signal of an internal standard, or vice versa. This compound is a deuterated internal standard, meaning five of its hydrogen atoms have been replaced with deuterium. While this mass shift is intended to separate its signal from the endogenous (unlabeled) 17:0-14:1 PG, the natural abundance of heavy isotopes (primarily ¹³C) in the endogenous compound creates a series of low-intensity peaks at M+1, M+2, M+3, etc., where M is the monoisotopic mass. These isotopic peaks from the abundant endogenous analyte can overlap with the mass-to-charge ratio (m/z) of the less abundant deuterated internal standard, leading to an overestimation of the internal standard's signal and consequently, an underestimation of the endogenous analyte's concentration.

Q2: What are the main types of isotopic overlap I should be aware of?

A2: There are two primary types of isotopic overlap to consider in lipidomics:

  • Type I Isotopic Overlap: This arises from the natural abundance of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) within a single lipid species. This results in a cluster of peaks (M, M+1, M+2, etc.) for each lipid.

  • Type II Isotopic Overlap: This occurs when the isotopic peaks of one lipid species overlap with the monoisotopic peak of another, isobaric (having the same nominal mass) lipid species.

When using this compound, the primary concern is the overlap of the M+5 peak of the endogenous 17:0-14:1 PG with the monoisotopic peak of the this compound internal standard.

Q3: Can high-resolution mass spectrometry eliminate the need for isotopic overlap correction?

A3: While high-resolution mass spectrometry can resolve many isobaric interferences (Type II overlap), it does not eliminate the issue of isotopic overlap from the analyte's naturally abundant isotopes (Type I overlap) contributing to the signal of the deuterated internal standard. Therefore, even with high-resolution instruments, a correction is necessary for accurate quantification.

Q4: Are there software tools available to perform isotopic overlap correction?

A4: Yes, several software packages are available to automate the process of isotopic overlap correction. Some commonly used tools include IsoCor, LIMSA, Lipostar2, and LipidMS.[1][2][3][4] These programs utilize algorithms to deconvolute the overlapping isotopic patterns and provide corrected peak intensities. While these tools are powerful, understanding the underlying principles of the correction is crucial for data validation and troubleshooting.

Troubleshooting Guide

Problem: My calculated concentrations of 17:0-14:1 PG are consistently lower than expected.

Possible Cause: Inaccurate correction for the isotopic overlap from the endogenous analyte to the this compound internal standard. If the contribution of the M+5 peak of the endogenous lipid to the internal standard's signal is not properly subtracted, the internal standard's intensity will be artificially inflated, leading to a lower calculated concentration for the endogenous analyte.

Solution:

  • Verify the Chemical Formulas: Ensure you are using the correct chemical formulas for both the endogenous 17:0-14:1 PG (C₃₇H₇₀O₁₀PNa) and the internal standard this compound (C₃₇H₆₅D₅O₁₀PNa).

  • Calculate Theoretical Isotopic Distributions: Use a reliable isotope distribution calculator to determine the theoretical isotopic abundance patterns for both the unlabeled analyte and the deuterated standard. This will allow you to predict the percentage of the M+5 peak from the endogenous lipid that overlaps with the M peak of the d5-standard.

  • Apply the Correction Formula: Manually apply the correction formula (as detailed in the experimental protocol below) to a subset of your data to validate the results from your software.

  • Check Software Parameters: If using software for correction, ensure that the parameters for isotopic correction are set correctly, including the proper chemical formulas and the specified labeling (d5).

Quantitative Data Summary

For accurate isotopic overlap correction, the natural abundance and exact masses of the stable isotopes of the constituent elements are required.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Phosphorus³¹P30.973762100

Data sourced from publicly available databases.

Based on these values, the theoretical isotopic distribution of the unlabeled 17:0-14:1 PG (C₃₇H₇₀O₁₀PNa) can be calculated. This calculation will provide the expected relative intensity of the M+5 peak, which is crucial for the correction.

Experimental Protocol: Isotopic Overlap Correction

This protocol outlines the steps for correcting the isotopic overlap between endogenous 17:0-14:1 PG and the this compound internal standard.

1. Data Acquisition:

  • Acquire mass spectrometry data for your samples containing both the endogenous analyte and the spiked this compound internal standard.

  • Extract the ion chromatograms for the monoisotopic peak of the endogenous analyte (M_analyte) and the monoisotopic peak of the internal standard (M_standard).

2. Theoretical Isotopic Distribution Calculation:

  • Using an isotope distribution calculator and the chemical formula of the endogenous 17:0-14:1 PG (C₃₇H₇₀O₁₀PNa), calculate the theoretical relative abundance of its M+5 isotopologue. Let's denote this fractional abundance as f_M+5_analyte.

  • Similarly, calculate the theoretical isotopic distribution for the this compound internal standard (C₃₇H₆₅D₅O₁₀PNa) to understand its isotopic purity and the contribution of its isotopologues to adjacent mass channels.

3. Correction Calculation:

The measured intensity of the internal standard is a sum of its true intensity and the contribution from the M+5 peak of the endogenous analyte. The correction can be applied using the following equation:

Corrected_Intensity_Standard = Measured_Intensity_Standard - (Measured_Intensity_Analyte * f_M+5_analyte)

Where:

  • Corrected_Intensity_Standard is the true intensity of the this compound internal standard.

  • Measured_Intensity_Standard is the observed peak intensity at the m/z of the d5-standard.

  • Measured_Intensity_Analyte is the observed peak intensity of the monoisotopic peak of the endogenous 17:0-14:1 PG.

  • f_M+5_analyte is the calculated fractional abundance of the M+5 isotopologue of the endogenous analyte.

4. Quantification:

  • Use the Corrected_Intensity_Standard to calculate the concentration of the endogenous 17:0-14:1 PG in your samples, typically by generating a calibration curve or using a response factor.

Visualization of the Correction Workflow

The following diagram illustrates the logical workflow of the isotopic overlap correction process.

Isotopic_Overlap_Correction_Workflow cluster_data_acquisition 1. Data Acquisition cluster_calculation 2. Isotopic Distribution Calculation cluster_correction 3. Correction cluster_quantification 4. Quantification MS_Data Acquire MS Data Extract_Analyte Extract Endogenous Analyte (M_analyte) MS_Data->Extract_Analyte Extract_Standard Extract d5-Standard (M_standard) MS_Data->Extract_Standard Apply_Correction Apply Correction Formula: Corrected_I_std = Measured_I_std - (Measured_I_analyte * f_M+5_analyte) Extract_Analyte->Apply_Correction Extract_Standard->Apply_Correction Calc_Analyte_Dist Calculate Isotopic Distribution of Endogenous Analyte Get_fM5 Determine f_M+5_analyte Calc_Analyte_Dist->Get_fM5 Get_fM5->Apply_Correction Quantify Calculate Analyte Concentration using Corrected Standard Intensity Apply_Correction->Quantify

Caption: Workflow for isotopic overlap correction of this compound.

References

Technical Support Center: ESI-MS Analysis of 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17:0-14:1 PG-d5 and other phosphatidylglycerols (PGs) by electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of an analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor assay reproducibility, accuracy, and sensitivity, particularly at the lower limits of quantitation.[3] For deuterated internal standards like this compound, the assumption is that both the analyte and the internal standard will experience the same degree of ion suppression. However, if they experience differential suppression, the accuracy of the quantitative results can be severely compromised.[2][4]

Q2: What are the primary causes of ion suppression in lipidomics analysis?

Ion suppression in lipidomics, particularly in the analysis of biological samples, can be attributed to several factors:

  • Co-eluting Matrix Components: Endogenous compounds from the sample matrix, such as salts, proteins, and especially other phospholipids (B1166683), can co-elute with the analyte and compete for ionization in the mass spectrometer source.[2][5] Phospholipids are a major cause of ion suppression in bioanalysis when using positive ion electrospray mode (+ESI).[3]

  • High Analyte Concentration: At high concentrations, an analyte can cause self-suppression, leading to a non-linear response.[2]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate, TRIS, HEPES) and other additives in the mobile phase can contribute to ion suppression.[2][6]

  • Competition for Charge or Droplet Surface Area: In ESI, co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, which hinders the analyte's transition into the gas phase.[2][7]

Q3: How can I detect and assess the extent of ion suppression in my ESI-MS analysis of this compound?

A widely used and effective method to identify regions of ion suppression is the post-column infusion experiment .[8][9] This technique involves infusing a constant flow of your analyte (in this case, this compound) into the MS source while injecting a blank matrix sample onto the LC column. A stable signal is expected, and any dips or decreases in this signal indicate chromatographic regions where co-eluting matrix components are causing ion suppression.[8][9]

Troubleshooting Guides

Issue 1: Low signal intensity or high variability for this compound.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Assess Ion Suppression Zones

  • Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section below.

  • Expected Outcome: This will create a map of retention times where ion suppression is occurring. You can then check if this compound elutes within one of these zones.

Step 2: Optimize Sample Preparation

  • Rationale: The goal is to remove interfering matrix components, especially other phospholipids, before LC-MS analysis.[3][10]

  • Action: Choose a sample preparation method that offers a higher degree of selectivity than simple protein precipitation.[3] The table below compares common techniques.

Sample Preparation TechniqueProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, minimal method development.[3]Low selectivity, significant phospholipid carryover leading to ion suppression.[3][9]Poor[9]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good for removing salts and some lipids.[11]Can be difficult to automate, may have lower recovery for polar compounds.[11]Moderate to Good
Solid Phase Extraction (SPE) Provides the cleanest extracts by removing proteins, salts, and lipids; high method development flexibility.[11]More time-consuming and requires method optimization.[11]Good to Excellent
HybridSPE®-Phospholipid Combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[10]May be more costly than simpler methods.Excellent[10]

Step 3: Optimize Chromatographic Separation

  • Rationale: If sample preparation is insufficient, chromatographic separation can be used to resolve this compound from the interfering compounds.[12][13]

  • Actions:

    • Modify the Gradient: Adjust the mobile phase gradient to shift the elution of your analyte away from ion suppression zones. An isocratic step can be included to extend the elution window for phospholipids, aiding in their separation and characterization.[14]

    • Change Column Chemistry: Consider a different stationary phase. For example, if you are using a standard C18 column, a column with a different chemistry might offer alternative selectivity.

    • Solvent Selection: The organic eluent in the mobile phase affects phospholipid elution. The strength of elution increases in the order of methanol, acetonitrile, and isopropyl alcohol.[1]

Issue 2: Inaccurate quantification despite using a deuterated internal standard.

This may occur if the analyte and the internal standard (this compound) experience differential ion suppression. This can happen if they are not perfectly co-eluting.[4]

Step 1: Verify Co-elution

  • Action: Carefully examine the chromatograms of your analyte and this compound. Ensure that their peak shapes and retention times are as close as possible. Even slight differences in retention time can lead to different degrees of ion suppression.[4]

Step 2: Re-evaluate Sample Preparation and Chromatography

  • Action: Implement the sample preparation and chromatography optimization steps described in "Issue 1". By reducing the overall matrix effect, you minimize the potential for differential suppression. The cleaner the sample, the less likely differential ion suppression will occur.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Prepare a solution of this compound in a suitable mobile phase at a concentration that gives a stable and robust signal.

    • Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow path between the LC column and the MS source.

  • Analysis:

    • Begin infusing the this compound solution and monitor its signal in the mass spectrometer. You should observe a stable baseline.

    • Inject a prepared blank matrix sample (e.g., a protein-precipitated plasma sample without the analyte or internal standard) onto the LC column and run your standard gradient.

  • Data Interpretation:

    • Monitor the signal of the infused this compound. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[8][9]

Protocol 2: Comparative Sample Preparation Methods

A. Protein Precipitation (PPT)

  • To 100 µL of your sample (e.g., plasma), add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully collect the supernatant for LC-MS analysis.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of your sample, add your internal standard solution.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in your mobile phase for analysis.

C. Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol).

  • Equilibration: Equilibrate the cartridge with a weaker solvent (e.g., water).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporate the eluate and reconstitute as in the LLE protocol.

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Source Droplet cluster_Signal MS Signal Analyte This compound GasPhaseIon Gas Phase Ion (To MS Analyzer) Analyte->GasPhaseIon Ionization Matrix Co-eluting Matrix (e.g., Phospholipids) Matrix->GasPhaseIon Competition for Charge & Droplet Surface SuppressedSignal Suppressed Signal Matrix->SuppressedSignal Causes

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Start: Low/Variable Signal for This compound AssessSuppression Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression IsSuppressed Is Analyte in Suppression Zone? AssessSuppression->IsSuppressed OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE, HybridSPE) IsSuppressed->OptimizeSamplePrep Yes VerifyCoelution Verify Analyte/IS Co-elution IsSuppressed->VerifyCoelution No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma End End: Improved Signal & Accurate Quantification OptimizeChroma->End VerifyCoelution->OptimizeChroma ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Optimization Method Optimization PPT Protein Precipitation LC LC Separation PPT->LC High Matrix LLE Liquid-Liquid Extraction LLE->LC Medium Matrix SPE Solid Phase Extraction SPE->LC Low Matrix MS ESI-MS Detection LC->MS Data Data Analysis MS->Data PCI Post-Column Infusion PCI->LC Optimize Data->PCI Check for Suppression

References

Technical Support Center: Optimizing Linearity with 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal linearity in analytical assays using high concentrations of the internal standard 17:0-14:1 PG-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of phosphatidylglycerol (PG), a type of phospholipid.[1][2][3] The "d5" indicates that five hydrogen atoms have been replaced with deuterium, a stable heavy isotope of hydrogen. In mass spectrometry-based lipidomics, it is commonly used as an internal standard (IS).[4] An ideal internal standard has chemical and physical properties similar to the analyte of interest but is distinguishable by the mass spectrometer.[5][6] Deuterated standards like this compound are excellent choices because they co-elute with their non-deuterated counterparts during liquid chromatography and exhibit similar ionization efficiency, yet have a different mass-to-charge ratio (m/z), allowing for separate detection.[5][7]

Q2: What is "linearity" in the context of an LC-MS assay?

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte in the sample.[8] In a well-behaved assay, plotting the instrument's response (e.g., peak area) against a series of known analyte concentrations (a calibration curve) should yield a straight line.[9] A linear response is crucial for accurate quantification of the analyte in unknown samples. However, in LC-MS, it is common to observe non-linear calibration data, particularly at very low or very high concentrations.[10][11][12]

Q3: Why might a high concentration of an internal standard like this compound be used?

Ideally, the concentration of the internal standard should be close to the concentration of the analyte in the samples.[6] However, in some cases, using a higher concentration of the internal standard has been observed to improve the linearity of the calibration curve for the analyte, especially at higher analyte concentrations.[13] The exact mechanism for this is not fully understood but may be related to competitive ionization processes in the electrospray ionization (ESI) source. A high concentration of a co-eluting internal standard might suppress the formation of analyte dimers or other multimers at high concentrations, which can be a cause of non-linearity.[13]

Q4: What are the potential problems associated with using a high concentration of this compound?

While it can sometimes be beneficial, using an excessively high concentration of an internal standard can lead to several problems:

  • Ion Suppression: A very high concentration of the internal standard can suppress the ionization of the analyte, especially at the lower end of the calibration curve, leading to a higher limit of detection (LOD).[13]

  • Detector Saturation: The high signal from the internal standard could potentially saturate the detector, affecting the accuracy of the measurement for both the internal standard and the analyte.[14]

  • Distortion of the Analyte-to-IS Ratio: The fundamental assumption of using an internal standard is that any variations in the analytical process will affect the analyte and the IS proportionally.[5] If the IS concentration is too high, this proportionality may be lost, leading to inaccurate quantification.

Troubleshooting Linearity Issues

This section provides guidance on how to troubleshoot and resolve common linearity problems encountered when using a high concentration of this compound.

Issue 1: My calibration curve is non-linear, particularly at the high concentration end.

This is a common issue in LC-MS analysis and can stem from several sources.[14][15]

  • Initial Troubleshooting Steps:

    • Evaluate the Internal Standard Concentration: The high concentration of this compound might be the cause. It is recommended to perform an experiment to determine the optimal IS concentration (see Experimental Protocols section).

    • Sample Dilution: A simple and often effective first step is to dilute your sample.[16] This can reduce the concentration of both the analyte and any interfering matrix components, potentially bringing them into the linear range of the assay.

    • Check for MS Source Contamination: A dirty mass spectrometer source can lead to non-linear responses. If you observe that the response of your internal standard increases as the target compound concentration increases, it is a strong indication that the MS source needs cleaning.[15]

    • Consider a Different Regression Model: If linearity cannot be achieved across the entire desired concentration range, a quadratic or other non-linear regression model might be appropriate.[10] However, this should be a last resort and requires a sufficient number of calibration points for accurate fitting.

Issue 2: The signal for my internal standard (this compound) is inconsistent across my sample set.

Inconsistent internal standard signals can invalidate your quantitative results.[15]

  • Potential Causes and Solutions:

    • Pipetting or Dilution Errors: Inconsistent addition of the IS to your samples will lead to variable signals. Ensure that pipettes are properly calibrated and that your technique is consistent. Adding the IS as a solution rather than a solid can improve precision.[17]

    • Matrix Effects: Components in your sample matrix can enhance or suppress the ionization of the internal standard. This is known as the matrix effect.[18][19] To mitigate this, optimize your sample preparation procedure to remove interfering substances (see Experimental Protocols and Issue 3).

    • Instrument Instability: Fluctuations in the LC-MS system (e.g., ESI voltage, gas pressures, temperature) can cause signal variability.[20] Regular instrument maintenance and quality control checks are essential.

Issue 3: I suspect matrix effects are causing the non-linearity.

Matrix effects are a significant challenge in LC-MS, especially in complex biological samples like plasma or tissue extracts.[19][21][22] Phospholipids (B1166683) are a major contributor to matrix effects in lipidomics.[18][19]

  • Confirming and Mitigating Matrix Effects:

    • Post-Extraction Spike Experiment: To confirm matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analyte response in a clean solvent to the response in a sample matrix extract spiked with the same amount of analyte after extraction. A significant difference in response indicates the presence of matrix effects.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[18]

      • Liquid-Liquid Extraction (LLE): Techniques like the Folch or Bligh-Dyer methods are commonly used to separate lipids from other cellular components.[23][24]

      • Solid-Phase Extraction (SPE): SPE can be used to further clean up the lipid extract by removing polar contaminants.[23]

    • Chromatographic Separation: Adjusting your LC method to better separate your analyte from co-eluting matrix components can also reduce matrix effects.[16] This could involve changing the mobile phase, gradient, or using a different type of chromatography column.

Troubleshooting Flowchart for Non-Linearity

G start Non-Linear Calibration Curve check_is Evaluate IS Concentration (See Protocol) start->check_is dilute Dilute Sample check_is->dilute IS conc. is optimal end Linearity Improved check_is->end New IS conc. resolves issue clean_ms Clean MS Source dilute->clean_ms Dilution ineffective dilute->end Dilution resolves issue optimize_chrom Optimize Chromatography (e.g., gradient, column) clean_ms->optimize_chrom Source is clean clean_ms->end Cleaning resolves issue optimize_prep Optimize Sample Prep (LLE, SPE) optimize_chrom->optimize_prep Chrom. changes ineffective optimize_chrom->end New method resolves issue change_model Consider Non-Linear Regression Model optimize_prep->change_model Still non-linear optimize_prep->end Cleanup resolves issue change_model->end

Caption: A troubleshooting flowchart for addressing non-linear calibration curves.

Experimental Protocols

Protocol 1: Evaluating the Optimal Concentration of this compound

Objective: To determine the concentration of the internal standard that provides the best linearity and accuracy for the analyte of interest.

Methodology:

  • Prepare a series of calibration standards for your analyte at concentrations spanning your desired analytical range.

  • Divide the calibration standards into several sets.

  • Spike each set with a different concentration of this compound. The concentrations should bracket the expected concentration of your analyte.

  • Analyze all samples using your LC-MS method.

  • Construct a calibration curve for each set (i.e., for each IS concentration).

  • Evaluate the linearity (e.g., by calculating the coefficient of determination, R²) and the accuracy of back-calculated concentrations for each curve.

  • Select the IS concentration that provides the best overall performance.

Data Presentation Example:

IS ConcentrationAnalyte Concentration RangeLinearity (R²)Mean Accuracy (%)
Low (e.g., 10 ng/mL)1 - 1000 ng/mL0.99192%
Medium (e.g., 100 ng/mL)1 - 1000 ng/mL0.99999%
High (e.g., 500 ng/mL)1 - 1000 ng/mL0.99595%

Protocol 2: General Protocol for Lipid Extraction from Plasma/Serum using LLE

Objective: To extract lipids from a biological matrix while minimizing matrix effects. This is a modified Folch extraction method.

Materials:

  • LC-MS grade chloroform, methanol, and water.[25]

  • Internal standard solution (this compound in a suitable solvent).

  • Antioxidant such as butylated hydroxytoluene (BHT) to prevent lipid oxidation.[26]

  • Glass vials.

Methodology:

  • To a 1.5 mL glass vial, add 100 µL of plasma or serum.

  • Add a known amount of the this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 400 µL of water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol/isopropanol).

General Lipidomics Workflow

G sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (this compound) sample->add_is extract Lipid Extraction (e.g., LLE, SPE) add_is->extract drydown Dry Down Extract extract->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Quantification & Linearity Check) lcms->data

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Role of Phosphatidylglycerol in Signaling

Phosphatidylglycerols (PGs) and their derivatives are not just structural components of cell membranes; they also play active roles in cellular signaling and stress responses.[27][28]

One key role is as a precursor for the synthesis of other important signaling lipids. For example, in some pathways, PG can be converted to cardiolipin, a phospholipid essential for mitochondrial function and the regulation of apoptosis (programmed cell death).[27] Additionally, phospholipids in general are central to major signaling cascades, such as the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway.[29][30] In this pathway, the cleavage of a phospholipid by phospholipase C (PLC) generates two second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which go on to regulate a wide array of cellular processes including cell proliferation and calcium release.[28][29]

Simplified Phospholipid Signaling Pathway

G stimulus External Stimulus (e.g., Hormone) receptor Receptor Activation stimulus->receptor plc Phospholipase C (PLC) Activation receptor->plc pip2 Phospholipid (PIP2) (in membrane) plc->pip2 dag Diacylglycerol (DAG) pip2->dag cleavage ip3 Inositol Trisphosphate (IP3) pip2->ip3 cleavage pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release response Cellular Responses (e.g., Proliferation, Activation) pkc->response ca_release->response

References

Validation & Comparative

A Comparative Analysis of 17:0-14:1 PG-d5 and its Non-Deuterated Analog for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount. This guide provides an objective comparison of the deuterated phosphatidylglycerol standard, 17:0-14:1 PG-d5, with its non-deuterated counterpart, 17:0-14:1 PG, focusing on their application as internal standards in mass spectrometry-based lipidomics.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis in mass spectrometry.[1] By introducing a known quantity of a deuterated standard that is chemically identical to the analyte of interest, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[1][2] This guide delves into the practical advantages and performance characteristics of this compound, providing supporting data and experimental context.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of both the deuterated and non-deuterated standards. The key difference lies in the incorporation of five deuterium (B1214612) atoms in the glycerol (B35011) backbone of the d5 variant, leading to a corresponding increase in molecular weight.

PropertyThis compound (Sodium Salt)17:0-14:1 PG (Ammonium Salt)
Molecular Formula C37H65D5NaO10PC37H74NO10P
Formula Weight 733.95723.96
Exact Mass 733.49723.51
Purity >99%[3]Not specified, typically >99%
Storage Temperature -20°C[3]-20°C

Performance in Mass Spectrometry-Based Quantification

The primary application of this compound is as an internal standard for the quantification of the corresponding endogenous non-deuterated PG species. Its utility stems from its near-identical chemical behavior to the analyte during extraction and analysis.

Key Performance Advantages of this compound:
  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated standard co-elutes and experiences the same matrix effects as the non-deuterated analyte, it provides a reliable means of normalization.[1][4]

  • Improved Accuracy and Precision: By accounting for variability in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy and reproducibility of quantitative results.[1]

  • Co-elution with Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard ideally co-elutes with the endogenous analyte, ensuring that both are subjected to the same ionization conditions at the same time.[1] While minor chromatographic shifts can sometimes be observed with deuterated standards, they are generally minimal for lipids like PG.[5]

Comparative Data: A Representative Experiment

To illustrate the practical benefits, the following table summarizes hypothetical yet typical data from an LC-MS/MS experiment designed to quantify 17:0-14:1 PG in a biological sample, with and without the use of the this compound internal standard.

Sample IDAnalyte Peak Area (Non-Deuterated)IS Peak Area (Deuterated)Analyte/IS RatioCalculated Concentration (ng/mL) - With ISCalculated Concentration (ng/mL) - Without IS
Control 11,250,0002,550,0000.49049.050.0
Control 21,180,0002,490,0000.47447.447.2
Control 31,310,0002,610,0000.50250.252.4
Mean ± SD (Control) 1,246,667 ± 65,064 2,550,000 ± 60,000 0.489 ± 0.014 48.9 ± 1.4 49.9 ± 2.6
Treated 11,850,0002,510,0000.73773.774.0
Treated 21,790,0002,480,0000.72272.271.6
Treated 31,920,0002,590,0000.74174.176.8
Mean ± SD (Treated) 1,853,333 ± 65,064 2,526,667 ± 56,862 0.733 ± 0.010 73.3 ± 1.0 74.1 ± 2.6
% RSD (Control) 5.2% 2.4% 2.9% 2.9% 5.2%
% RSD (Treated) 3.5% 2.2% 1.4% 1.4% 3.5%

This data illustrates that while the absolute peak areas of the analyte can vary, the ratio to the internal standard provides a more consistent and precise measure, reducing the relative standard deviation (%RSD).

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative protocol for the quantification of 17:0-14:1 PG using its deuterated internal standard.

Lipid Extraction
  • Sample Preparation: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Phase Separation: Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes. Add 200 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.

  • Collection: Carefully collect the upper organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of methanol/chloroform (1:1, v/v).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate phosphatidylglycerols.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-). Acidic glycerophospholipids like PG show good response in negative ion mode.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 17:0-14:1 PG: Precursor ion [M-H]⁻ at m/z 705.5 -> Product ions corresponding to the fatty acyl chains (e.g., m/z 269.2 for 17:0 and m/z 225.2 for 14:1).

      • This compound: Precursor ion [M-H]⁻ at m/z 710.5 -> Product ions corresponding to the fatty acyl chains (e.g., m/z 269.2 for 17:0 and m/z 225.2 for 14:1).

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., MTBE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result logical_relationship Rationale for Using a Deuterated Internal Standard cluster_output Mass Spectrometer Output Analyte Endogenous Analyte (17:0-14:1 PG) Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Efficiency Analyte->Ionization Matrix Matrix Effects Analyte->Matrix IS Internal Standard (this compound) IS->Extraction IS->Ionization IS->Matrix Extraction->Ionization Analyte_Signal Analyte Signal IS_Signal IS Signal Ionization->Matrix Ionization->Analyte_Signal Ionization->IS_Signal Matrix->Analyte_Signal Matrix->IS_Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

References

A Comparative Guide to Deuterated Phosphatidylglycerol Internal Standards: The Case for 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics, particularly in the quantitative analysis of phosphatidylglycerols (PGs) via mass spectrometry, the use of appropriate internal standards is paramount for achieving accurate and reproducible results. Deuterated lipids are widely recognized as the gold standard for internal standards due to their chemical similarity and distinct mass from their endogenous counterparts. This guide provides a comprehensive comparison of 17:0-14:1 PG-d5 with other deuterated PG internal standards, supported by experimental considerations and methodologies.

The Role of Deuterated Internal Standards in Quantitative Lipidomics

Deuterated internal standards are synthetic lipid analogs in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a higher mass, allowing the standard to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This similarity ensures that the internal standard behaves like the analyte of interest during sample preparation, extraction, and ionization, thereby effectively correcting for variations in these steps.

This compound: A Profile

This compound is a deuterated phosphatidylglycerol with a heptadecanoyl chain (17:0) at the sn-1 position and a myristoleoyl chain (14:1) at the sn-2 position. The deuterium atoms are located on the glycerol (B35011) backbone. Its distinct fatty acid composition, featuring an odd-numbered chain, is not commonly found in most biological systems, which minimizes the risk of interference from endogenous lipids.

This specific deuterated PG is a key component of the widely utilized UltimateSPLASH™ ONE internal standard mixture provided by Avanti Polar Lipids. Its inclusion in such a comprehensive and well-characterized commercial standard underscores its utility and acceptance within the lipidomics community.

Performance Comparison: this compound vs. Other Deuterated PG Standards

While direct head-to-head experimental data comparing the quantitative performance of this compound with other specific deuterated PG standards is limited in publicly available literature, a comparative assessment can be made based on the ideal characteristics of an internal standard and the principles of lipidomics analysis.

Key Performance Attributes:

FeatureThis compoundOther Deuterated PG Standards (e.g., with common fatty acids)Rationale
Chemical Similarity HighHighAll deuterated PGs closely mimic the chemical behavior of endogenous PGs.
Mass Difference Sufficient (d5)Varies (depending on deuteration level)A clear mass shift is crucial for preventing isotopic overlap and ensuring accurate quantification.
Endogenous Interference LowPotentially higherThe odd-chain fatty acid (17:0) in this compound is less common in biological samples, reducing the chance of co-elution with and signal contribution from natural PGs. Standards with common fatty acids (e.g., 16:0, 18:1) might have a higher risk of isobaric interference.
Commercial Availability & Quality Control High (as part of a well-characterized mixture)VariesBeing part of a widely distributed commercial standard (UltimateSPLASH™ ONE) ensures high purity, accurate concentration, and batch-to-batch consistency. The availability and quality control of other specific deuterated PGs may vary.
Ionization Efficiency Similar to endogenous PGsSimilar to endogenous PGsThe deuteration is on the glycerol backbone, which is not expected to significantly alter the ionization of the phosphate (B84403) headgroup.
Retention Time Close to endogenous PGs of similar chain lengthClose to endogenous PGs of similar chain lengthDeuteration has a minimal effect on chromatographic retention time, ensuring co-elution with the analytes of interest for effective normalization.

Summary of Quantitative Data Considerations:

  • Linearity: The response of the internal standard should be linear over the concentration range of the analyte.

  • Recovery: The recovery of the internal standard during sample extraction should be consistent and representative of the analyte's recovery.

  • Precision and Accuracy: Its use should lead to low coefficients of variation (CV%) and high accuracy in the quantification of endogenous PGs.

Experimental Protocols

The successful use of this compound or any other deuterated internal standard is highly dependent on a robust experimental workflow. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis for PG quantification.

Lipid Extraction from Plasma/Serum (Modified Folch Method)
  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound (or other deuterated PG standard) in a chloroform:methanol solution. The amount should be in the mid-range of the expected endogenous PG concentrations.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis for Phosphatidylglycerols
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for PG analysis.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis.

    • MRM Transitions:

      • Precursor Ion: The [M-H]⁻ ion of the specific PG species.

      • Product Ion: The fragment ion corresponding to the fatty acyl chains (e.g., for this compound, monitor the transition for the loss of the neutral glycerol and the fatty acyl chains).

    • Data Analysis: The peak area of the endogenous PG is normalized to the peak area of the this compound internal standard. Quantification is achieved by comparing this ratio to a calibration curve generated with known amounts of a non-deuterated PG standard.

Visualizing the Context: Signaling Pathways and Experimental Workflow

Phosphatidylglycerol Biosynthesis Pathway

Phosphatidylglycerol is a key intermediate in the biosynthesis of several important phospholipids, most notably cardiolipin. Its synthesis is a multi-step enzymatic process.

PG_Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP PG-Phosphate CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase

Caption: The biosynthetic pathway of phosphatidylglycerol (PG) and its conversion to cardiolipin.

Experimental Workflow for PG Quantification

The overall process from sample collection to data analysis follows a structured workflow to ensure reliable and reproducible results.

PG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for the quantitative analysis of phosphatidylglycerol using an internal standard.

Conclusion

This compound stands out as a robust and reliable internal standard for the quantitative analysis of phosphatidylglycerols. Its unique odd-chain fatty acid composition minimizes the risk of endogenous interference, and its inclusion in a commercially available, quality-controlled mixture ensures consistency and accuracy. While direct comparative performance data against other specific deuterated PG standards is not extensively published, its characteristics align well with the requirements of an ideal internal standard for rigorous lipidomics research. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to implement accurate and reproducible PG quantification in their studies.

A Comparative Guide to the Quantification of Phosphatidylglycerol Using 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of the deuterated internal standard 17:0-14:1 PG-d5 for the accurate and precise quantification of phosphatidylglycerol (PG) species in complex biological samples. The performance of this standard is evaluated in the context of other commonly used internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Role of Internal Standards in Quantitative Lipidomics

Accurate quantification of lipids by mass spectrometry is crucial for understanding their roles in health and disease.[1] Internal standards (IS) are essential for correcting for variations that can occur during sample preparation, extraction, and analysis.[2] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be added to a sample at a known concentration and used to normalize the signal of the endogenous lipid.[1] Deuterated standards, such as this compound, are often considered the gold standard as they co-elute closely with the endogenous analyte and can effectively correct for matrix effects.[2]

Performance Comparison of Phosphatidylglycerol Internal Standards

While specific quantitative performance data for this compound is not extensively published, its inclusion in comprehensive internal standard mixtures like UltimateSPLASH™ ONE signifies its utility in broad lipidomic analyses.[3][4][5] The performance of this compound can be inferred from studies utilizing structurally similar deuterated and odd-chain PG standards.

The following table summarizes the performance characteristics of various internal standards used for PG quantification. It is important to note that performance can vary depending on the specific LC-MS platform, matrix, and experimental conditions.

Internal StandardTypeLinearity (Dynamic Range)Precision (CV%)Accuracy/RecoveryKey Considerations
This compound Deuterated Odd-ChainData not explicitly available. As part of the UltimateSPLASH™ ONE mix, it is designed for accurate quantitation across multiple lipidomics workflows.[3][5]Data not explicitly available. Generally, intra-assay CVs <10% and inter-assay CVs <15% are acceptable.[6][7]Data not explicitly available.Closely mimics endogenous PGs containing both saturated and unsaturated fatty acids. The d5 label provides a distinct mass shift for unambiguous detection.
PG(17:0/17:0) Odd-ChainNot explicitly detailed for this specific standard.Not explicitly detailed for this specific standard.Not explicitly detailed for this specific standard.A common odd-chain standard that is not naturally abundant in most biological systems.[8]
PG(14:1/17:0) Odd-ChainA study quantifying lipids in human milk demonstrated good linearity (R² > 0.99) for PG analysis using this IS.The same study reported a relative standard deviation for accuracy and precision of less than 10%.Average recovery rates ranged from 79.21% to 117.98%.Structurally similar to this compound, providing a reasonable performance benchmark.
Generic Odd-Chain PGs Odd-ChainGenerally exhibit a wide linear dynamic range suitable for biological samples.[1]Can achieve low CVs, contributing to high reproducibility.Effective in correcting for sample loss during extraction.Cost-effective alternatives to isotopically labeled standards, though they may not perfectly mimic the ionization behavior of all endogenous PGs.
13C-Labeled PGs Stable Isotope-LabeledExcellent, with a wide dynamic range.High precision due to identical chemical and physical properties to the analyte.Considered the most accurate for correcting matrix effects and ionization suppression.Can be more expensive and less readily available than deuterated or odd-chain standards.

Experimental Protocols for Phosphatidylglycerol Quantification

The accurate quantification of PG using this compound or alternative standards relies on robust and well-defined experimental protocols. Below are key methodologies commonly employed in lipidomics for PG analysis.

Lipid Extraction

A modified Bligh and Dyer or Folch extraction is a common starting point for isolating lipids from biological matrices.

Example Protocol: Methyl-tert-butyl ether (MTBE) Extraction

  • Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.

  • Add a known amount of the internal standard solution (e.g., this compound in methanol).

  • Add methanol (B129727) and MTBE to the sample, vortex thoroughly, and incubate.

  • Induce phase separation by adding water.

  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reversed-phase liquid chromatography coupled with a triple quadrupole or high-resolution mass spectrometer is a powerful technique for the separation and quantification of PG species.

Typical LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their hydrophobicity.

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducibility.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic phospholipids (B1166683) like PG.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification. The transition from the precursor ion (the intact PG molecule) to a specific product ion (e.g., a fatty acid fragment) is monitored.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of PG, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Results Concentration of Endogenous PGs Quantification->Results

Caption: Experimental workflow for PG quantification.

pg_signaling_pathway cluster_synthesis Phosphatidylglycerol Synthesis cluster_functions Cellular Functions PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PG Phosphatidylglycerol (PG) PGP->PG Mitochondria Mitochondrial Function PG->Mitochondria Surfactant Lung Surfactant PG->Surfactant Signaling Lipid Signaling PG->Signaling

Caption: Simplified PG synthesis and function.

Conclusion

The selection of an appropriate internal standard is a critical decision for achieving accurate and precise quantification in lipidomics. While comprehensive performance data for this compound is not widely published, its inclusion in commercially available internal standard mixes and the performance of structurally similar standards suggest it is a reliable choice for the quantification of phosphatidylglycerol. For optimal results, it is recommended to validate the performance of any internal standard within the specific experimental setup and biological matrix of interest. This guide provides a framework for researchers to make informed decisions when developing and implementing quantitative lipidomics methods for PG analysis.

References

A Guide to Inter-Laboratory Lipidomics Comparison: A Focus on Phosphatidylglycerol Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting inter-laboratory comparisons of lipidomics, with a specific focus on the quantification of phosphatidylglycerols (PGs). We highlight the use of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (17:0-14:1 PG-d5) as an internal standard to ensure data accuracy and comparability across different analytical platforms and laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to standardize and validate their lipidomics workflows.

The Challenge of Reproducibility in Lipidomics

Lipidomics, the large-scale study of cellular lipids, presents significant analytical challenges due to the vast structural diversity and wide concentration range of lipid species.[1][2] Inter-laboratory studies and ring trials are crucial for assessing and improving the reproducibility and comparability of lipidomics data.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of achieving accurate quantification by correcting for variations in sample preparation and instrument response.[5]

Experimental Workflow and Protocols

A typical lipidomics workflow involves several critical stages, from sample preparation to data analysis.[1][2][6] Adherence to standardized protocols is essential for minimizing variability between laboratories.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standards (incl. This compound) Sample->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Liquid Chromatography (e.g., C18 Column) Dry->LC MS Mass Spectrometry (e.g., QTOF, Orbitrap) LC->MS Peak Peak Picking & Integration MS->Peak ID Lipid Identification (MS/MS Fragmentation) Peak->ID Quant Quantification (vs. Internal Standard) ID->Quant Stats Statistical Analysis Quant->Stats

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Detailed Experimental Protocol:

This protocol provides a standardized method for the extraction and analysis of phosphatidylglycerols from human plasma.

  • Sample Preparation & Internal Standard Spiking:

    • Thaw 20 µL of human plasma on ice.

    • Add 200 µL of cold methanol (B129727) containing a mixture of internal standards, including this compound at a final concentration of 25 µg/mL.[7] The use of an odd-chain fatty acid and deuterated headgroup ensures the standard does not overlap with endogenous lipid species.[5]

    • Vortex for 10 seconds.

  • Lipid Extraction (MTBE Method):

    • Add 750 µL of methyl-tert-butyl ether (MTBE) to the sample mixture.

    • Vortex for 10 minutes at 4°C.

    • Add 185 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 8 minutes.

    • Carefully collect the upper organic phase containing the lipids.

  • Sample Analysis by LC-MS/MS:

    • Chromatography: Perform separation on a C18 reversed-phase column using a gradient of mobile phases (e.g., A: water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid; B: acetonitrile/isopropanol with 10 mM ammonium formate and 0.1% formic acid).

    • Mass Spectrometry: Analyze samples using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) in negative ionization mode to detect PG species.[8]

    • Acquire both full scan MS data for profiling and data-dependent MS/MS spectra for structural identification.

  • Data Processing and Quantification:

    • Process raw data using a suitable software platform (e.g., MS-DIAL, LipidSearch).[1]

    • Identify lipids based on accurate mass, retention time, and fragmentation patterns.

    • Quantify endogenous PG species by calculating the peak area ratio against the this compound internal standard.

Inter-Laboratory Comparison Data

While a specific ring trial for this compound is not publicly available, data from broader inter-laboratory metabolomics and lipidomics studies highlight the expected level of variation. The following table summarizes representative data from a multi-laboratory study quantifying various lipid classes in NIST SRM 1950 reference plasma, demonstrating the typical precision that can be achieved.

Table 1: Example Inter-Laboratory Precision for Lipid Classes in NIST SRM 1950

Lipid ClassNumber of LabsMedian Concentration (µM)Median Inter-Laboratory CV (%)
Amino Acids1485.510%
Acylcarnitines140.2538%
Glycerophospholipids1415.723%
Sphingolipids145.215%
Cholesteryl Esters1430.116%
Triacylglycerols1445.325%

Source: Adapted from data reported in an international ring trial for a targeted metabolomics and lipidomics platform.[3] The variation (CV) underscores the necessity of harmonized protocols and appropriate internal standards.

Achieving a coefficient of variation (CV) below 25-30% for most lipid species is a common goal in such studies.[9][10] The use of a class-specific internal standard like this compound is critical for minimizing this variability for the phosphatidylglycerol class.

Role of Phosphatidylglycerol in Biosynthesis and Signaling

Phosphatidylglycerol is not only a key component of membranes, particularly in bacteria and mitochondria, but also a crucial precursor in the biosynthesis of other important lipids like cardiolipin (B10847521).[11] It plays a vital role in processes such as pulmonary surfactant function.[11] Understanding its biosynthetic pathway is essential for interpreting lipidomics data.

G cluster_pathway Phosphatidylglycerol & Cardiolipin Biosynthesis PA Phosphatidic Acid (PA) CDPDG CDP-Diacylglycerol PA->CDPDG CDP-DAG Synthase G3P Glycerol-3-P PGP PGP CDPDG->PGP PGP Synthase CL Cardiolipin CDPDG->CL CMP1 CMP PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase CMP2 CMP PG->CL Cardiolipin Synthase Pi Pi CTP CTP

Caption: Simplified biosynthesis pathway of phosphatidylglycerol and cardiolipin.

This pathway shows that Phosphatidic Acid (PA) is converted to CDP-Diacylglycerol.[11] Subsequently, PGP synthase facilitates the formation of Phosphatidylglycerol Phosphate (PGP), which is then dephosphorylated to yield Phosphatidylglycerol (PG).[11] PG can then be used by cardiolipin synthase to form cardiolipin.[11] Alterations in this pathway are implicated in various metabolic diseases.[12]

References

The Gold Standard for Precision: A Comparative Guide to d5-Labeled Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of lipid analysis, the pursuit of accurate and reproducible quantification is paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterium (B1214612) (d5)-labeled internal standards against other common alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in your analytical workflows.

The use of stable isotope-labeled internal standards is a cornerstone of modern mass spectrometry-based lipidomics. By introducing a known quantity of a labeled analog of the analyte into a sample, variations arising from sample preparation, extraction efficiency, and instrument response can be effectively normalized. Among the available options, deuterated standards, particularly those with five deuterium atoms (d5), have gained widespread use due to their balance of cost-effectiveness and analytical performance.

Performance Under the Microscope: d5-Labeled vs. Alternative Standards

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process while being distinguishable by the mass spectrometer. Here, we compare d5-labeled standards to other commonly used internal standards, such as carbon-13 (¹³C)-labeled and odd-chain lipid standards.

Deuterated standards, like d5-labeled lipids, are advantageous as they co-elute very closely with their endogenous, non-labeled counterparts in liquid chromatography (LC).[1][2] This close co-elution is crucial for accurate correction of matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[1] However, a potential drawback is the "isotope effect," where the slight mass difference can sometimes lead to a minor retention time shift.[2] While generally minimal, this can be a consideration in high-resolution separations.

Carbon-13 labeled standards are often considered the "gold standard" as they exhibit almost no chromatographic isotope effect, leading to near-perfect co-elution.[3] Studies have shown that the use of ¹³C-labeled internal standards can result in a significant reduction in the coefficient of variation (CV%) compared to deuterated internal standard mixtures, indicating improved precision and accuracy.[3][4] The primary trade-off is often the higher cost and more complex synthesis of ¹³C-labeled compounds.[3]

Odd-chain lipid standards, which are not naturally abundant in most biological systems, offer a cost-effective alternative. However, their chemical and physical properties can differ more significantly from the even-chained endogenous lipids, potentially leading to less accurate correction for extraction efficiency and matrix effects.[5]

Quantitative Data Summary

To illustrate the practical implications of internal standard selection, the following table summarizes representative performance data from comparative experiments.

ParameterWithout Internal StandardOdd-Chain Internal Standardd5-Labeled Internal Standard¹³C-Labeled Internal Standard
Precision (CV%) >20%10-20%5-15%<10%
Accuracy (% Bias) High (Variable)ModerateLowVery Low
Linearity (R²) Variable>0.98>0.99>0.995
Correction for Matrix Effects NonePartialGoodExcellent
Co-elution with Analyte N/ANoVery CloseNear-Perfect
Relative Cost N/ALowModerateHigh

This table presents a summary of typical performance characteristics. Actual results may vary depending on the specific lipid, matrix, and analytical platform.

Experimental Protocols

Accurate and reproducible lipid analysis is critically dependent on a well-defined and consistently executed experimental protocol. The following provides a representative methodology for the quantification of lipids in a biological sample using a d5-labeled internal standard with LC-MS/MS.

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used liquid-liquid extraction technique for separating lipids from other cellular components.[6]

  • Homogenization: Homogenize approximately 10-100 mg of tissue or 10-100 µL of plasma in a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of the d5-labeled internal standard solution to the homogenate at the earliest stage to account for variability in the entire workflow.[1]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification. Specific precursor-to-product ion transitions for both the endogenous lipid and the d5-labeled internal standard should be optimized.

    • Data Acquisition: Acquire data across the entire chromatographic run.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample homogenize Homogenization start->homogenize add_is Add d5-Internal Standard homogenize->add_is extract Lipid Extraction (e.g., Folch) add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

A typical experimental workflow for lipid quantification.

logical_relationship cluster_goal Goal cluster_choice Choice of Internal Standard cluster_options Options cluster_factors Performance Factors goal Accurate Lipid Quantification choice Internal Standard Selection goal->choice d5 d5-Labeled Standard choice->d5 c13 ¹³C-Labeled Standard choice->c13 odd Odd-Chain Standard choice->odd accuracy Accuracy & Precision d5->accuracy Good matrix Matrix Effect Correction d5->matrix Good elution Co-elution d5->elution Very Close cost Cost & Availability d5->cost Moderate c13->accuracy Excellent c13->matrix Excellent c13->elution Near-Perfect c13->cost High odd->accuracy Fair odd->matrix Partial odd->elution Different odd->cost Low

Logical relationship of internal standard choice to performance.

References

Performance of 17:0-14:1 PG-d5 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The use of appropriate internal standards is a cornerstone of robust analytical methodology, correcting for variability in sample preparation and instrumental analysis. This guide provides a comparative overview of the performance of 17:0-14:1 PG-d5, a deuterated phosphatidylglycerol internal standard, across different biological matrices. The information presented is based on available experimental data and established analytical protocols.

Comparison of Internal Standard Performance

The selection of an internal standard is a critical step in developing quantitative lipidomics assays. Ideally, an internal standard should mimic the physicochemical behavior of the analyte of interest. Both deuterated and odd-chain lipid species are commonly employed as internal standards. Deuterated standards, such as this compound, are considered the gold standard as their near-identical chemical structure to the endogenous analyte ensures similar extraction efficiency and ionization response in mass spectrometry. Odd-chain lipid standards, which are naturally low in abundance in most mammalian systems, offer a cost-effective alternative.

While a direct head-to-head comparison of this compound with a comprehensive suite of other phosphatidylglycerol (PG) internal standards across multiple biological matrices is not extensively documented in publicly available literature, we can infer its performance from existing studies on similar internal standards and general principles of lipid analysis.

The following table summarizes the performance characteristics of PG(17:0/14:1), the non-deuterated counterpart of this compound, in human plasma, providing a valuable benchmark.

Internal StandardBiological MatrixExtraction MethodRecovery (%)Matrix Effect (%)Linearity (R²)
PG(17:0/14:1) NIST Human Plasma SRMAutomated MTBE-based76.184.5Data Not Available
PG(17:0/14:1) NIST Human Plasma SRMManual MTBE-based73.498.9Data Not Available

Data for PG(17:0/14:1) is adapted from a study on high-throughput clinical profiling of human blood samples.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. Below are representative methodologies for lipid extraction and LC-MS/MS analysis where this compound or similar odd-chain PG internal standards have been utilized.

Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)

This protocol is a widely used method for the extraction of a broad range of lipid classes from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in methanol (B129727) to 10 µL of plasma.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of cold methanol and vortex for 10 seconds.

    • Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.

  • Phase Separation:

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Centrifuge at 14,000 rpm for 2 minutes.

  • Collection and Drying:

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Phosphatidylglycerols

This section outlines a general approach for the chromatographic separation and mass spectrometric detection of PGs.

  • Chromatographic Column: A reversed-phase column, such as an Agilent ZORBAX EclipsePlus C18 (2.1×100 mm, 1.8 µm), is suitable for separating PG species based on their acyl chain length and degree of unsaturation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipid species.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the sensitive detection of phosphatidylglycerols.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. The MRM transition for this compound would involve selecting the deuterated precursor ion and monitoring for a specific product ion.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the biological context of phosphatidylglycerols, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (Plasma, Serum, Tissue) spike Spike with This compound start->spike extract Lipid Extraction (e.g., MTBE method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (Reversed-Phase) inject->lc ms MS Detection (ESI-) lc->ms quant Quantification (MRM) ms->quant process Peak Integration quant->process normalize Normalization to Internal Standard process->normalize report Report Lipid Concentrations normalize->report logical_relationship cluster_factors Factors Influencing Performance cluster_is Internal Standard (IS) Choice cluster_performance Performance Metrics cluster_outcome Outcome matrix Biological Matrix (Plasma, Urine, Tissue) recovery Recovery matrix->recovery matrix_effect Matrix Effect matrix->matrix_effect protocol Extraction Protocol (e.g., MTBE, Folch) protocol->recovery stability Analyte & IS Stability precision Precision & Accuracy stability->precision is_choice This compound is_choice->recovery is_choice->matrix_effect linearity Linearity is_choice->linearity is_choice->precision outcome Reliable Quantification recovery->outcome matrix_effect->outcome linearity->outcome precision->outcome

The Pitfall of a Single Internal Standard: Why 17:0-14:1 PG-d5 Falls Short in Comprehensive Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reliable quantification of lipids, the choice of internal standard is a critical determinant of data quality. While the use of a single internal standard, such as 17:0-14:1 PG-d5, may seem like a straightforward approach, this guide will demonstrate the inherent limitations of this strategy and advocate for the adoption of a comprehensive, multi-standard approach for robust lipidomics analysis. This guide is intended for researchers, scientists, and drug development professionals who rely on precise lipid quantification.

The Critical Role of Internal Standards in Mass Spectrometry

Internal standards (IS) are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis.[1] These variations can arise from sample loss, inconsistent instrument response, and, most notably, matrix effects. Matrix effects occur when co-eluting molecules in the sample enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[2] An ideal internal standard should mimic the chemical and physical properties of the analyte to effectively compensate for these variations.

The Limitations of a Single, Class-Specific Internal Standard

Using a single internal standard like this compound, a deuterated phosphatidylglycerol, for the quantification of a diverse range of lipid classes is fraught with potential for significant error. The fundamental flaw in this approach lies in the incorrect assumption that a single standard can represent the behavior of all other lipid species.

1. Disparate Ionization Efficiencies: Lipids exhibit a wide range of ionization efficiencies depending on their head group, acyl chain length, and degree of unsaturation. For instance, a phosphatidylcholine (PC) will ionize differently than a triacylglycerol (TAG) or a cholesterol ester (CE). A PG-d5 standard can only accurately correct for the ionization behavior of other PGs with similar acyl chain compositions. Using it to quantify other lipid classes will lead to either an overestimation or underestimation of their true concentrations.

2. Inadequate Correction for Matrix Effects: Matrix effects are not uniform across a chromatographic run. Different lipid classes and species elute at different times and are therefore subject to different co-eluting matrix components. A single internal standard that elutes at a specific retention time cannot adequately correct for matrix effects experienced by analytes eluting at different points in the chromatogram.

3. Inaccurate Representation of Physicochemical Properties: The extraction efficiency and stability of lipids can vary based on their structure. A single PG standard cannot account for potential differences in the recovery and degradation of other lipid classes during sample processing.

Experimental Evidence: The Case for Multiple Internal Standards

A Superior Approach: The Comprehensive Internal Standard Mixture

To achieve accurate and reliable lipid quantification, a mixture of high-purity, stable isotope-labeled internal standards representing each major lipid class is the recommended best practice. A commercially available example of such a mixture is the UltimateSPLASH™ ONE, which contains 69 unique, highly pure lipids across 15 lipid classes.[4] This approach ensures that each lipid class is normalized by a standard that closely matches its chemical and physical properties, leading to more accurate correction for ionization efficiency, matrix effects, and sample preparation variability.

Comparative Performance: Single vs. Multiple Internal Standards

The following table summarizes the expected performance differences between using a single internal standard and a comprehensive mixture.

FeatureSingle Internal Standard (e.g., this compound)Comprehensive Internal Standard Mixture
Accuracy Low for lipids outside the PG classHigh across all represented lipid classes
Precision Variable, susceptible to matrix effectsHigh, with better correction for variability
Lipidome Coverage Limited to lipids with similar behavior to PGBroad, covering multiple lipid classes
Correction for Ionization Efficiency Inadequate for diverse lipid structuresEffective for each lipid class
Correction for Matrix Effects Poor for analytes with different retention timesImproved, with standards co-eluting with analytes
Overall Reliability Low, prone to systematic errorsHigh, providing robust and reproducible data

Experimental Protocols

Protocol 1: A Flawed Approach - Quantification with a Single Internal Standard

This protocol illustrates a suboptimal methodology that should be avoided for comprehensive lipidomics.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

    • Dry the extract under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol:acetonitrile 90:10 with 0.1% formic acid and 10 mM ammonium formate).

    • Acquire data in both positive and negative ion modes using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and integrate the peak areas of all lipid species and the this compound internal standard.

    • Calculate the concentration of each lipid species using a single-point calibration based on the response factor of this compound.

Protocol 2: The Recommended Approach - Quantification with a Comprehensive Internal Standard Mixture

This protocol outlines the best practice for accurate and reliable lipidomics.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of a comprehensive internal standard mixture (e.g., UltimateSPLASH™ ONE) containing known concentrations of a representative standard for each lipid class.

  • Lipid Extraction (MTBE Method):

    • Add 1.5 mL of methanol to the plasma sample.

    • Add 5 mL of methyl-tert-butyl ether (MTBE).

    • Vortex for 10 minutes and then incubate at room temperature for 1 hour.

    • Add 1.25 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.

    • Collect the upper organic phase.

    • Dry the extract under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • (Same as Protocol 1)

  • Data Analysis:

    • Identify and integrate the peak areas of all lipid species and each of the internal standards from the mixture.

    • Calculate the concentration of each lipid species by normalizing its peak area to the peak area of the corresponding class-specific internal standard.

Visualizing the Concepts

To further illustrate the limitations and the recommended approach, the following diagrams are provided.

G cluster_0 Single Internal Standard Workflow Sample Sample Spike with\nthis compound Spike with This compound Sample->Spike with\nthis compound Lipid Extraction Lipid Extraction Spike with\nthis compound->Lipid Extraction This compound This compound LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Quantification Quantification LC-MS Analysis->Quantification Inaccurate Results\n(for non-PG lipids) Inaccurate Results (for non-PG lipids) Quantification->Inaccurate Results\n(for non-PG lipids)

A simplified workflow highlighting the flawed single internal standard approach.

G cluster_1 Comprehensive Internal Standard Workflow Sample Sample Spike with\nMulti-IS Mix Spike with Multi-IS Mix Sample->Spike with\nMulti-IS Mix Lipid Extraction Lipid Extraction Spike with\nMulti-IS Mix->Lipid Extraction Multi-IS Mix Multi-IS Mix LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Quantification Quantification LC-MS Analysis->Quantification Accurate Results Accurate Results Quantification->Accurate Results

The recommended workflow utilizing a comprehensive internal standard mixture.

G cluster_0 Ion Source Analyte Analyte Mass Spectrometer Mass Spectrometer Analyte->Mass Spectrometer Ionization Internal Standard Internal Standard Internal Standard->Mass Spectrometer Ionization Matrix Component Matrix Component Matrix Component->Analyte Suppression Matrix Component->Internal Standard Suppression Accurate Quantification Accurate Quantification Mass Spectrometer->Accurate Quantification Ratio Calculation caption Figure 3. Principle of matrix effect correction by a co-eluting internal standard.

Principle of matrix effect correction by a co-eluting internal standard.

Conclusion

The allure of simplicity in using a single internal standard like this compound for lipidomics is a siren's call that leads to inaccurate and unreliable data. The vast chemical diversity of the lipidome necessitates a more sophisticated approach. By employing a comprehensive mixture of class-specific, stable isotope-labeled internal standards, researchers can significantly improve the accuracy, precision, and reliability of their lipid quantification, ensuring that their findings are robust and reproducible. This commitment to rigorous analytical methodology is paramount for advancing our understanding of the role of lipids in health and disease.

References

Safety Operating Guide

Proper Disposal of 17:0-14:1 PG-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel now have a clear and comprehensive guide for the proper disposal of 17:0-14:1 PG-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), sodium salt). This procedural guide ensures the safe handling and disposal of this deuterated phosphatidylglycerol compound, minimizing environmental impact and ensuring compliance with safety regulations. The following procedures address the disposal of the compound in both its solid form and when dissolved in organic solvents.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Solid this compound

Unused or waste this compound in its solid form should be treated as chemical waste.

Step-by-Step Procedure:

  • Segregation: Do not mix solid this compound with other waste streams.

  • Containment: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound (1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), sodium salt)".

  • Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor, following all local and national regulations.[1]

Disposal of this compound in Solution

In laboratory settings, this compound is often dissolved in an organic solvent. The disposal procedure for the solution is dictated by the hazards of the solvent. For instance, if dissolved in a flammable and toxic solvent like a chloroform/methanol mixture, the following steps are critical.

Step-by-Step Procedure:

  • Hazard Identification: Recognize that the solution is hazardous, primarily due to the solvent. A solution containing methanol, for example, is classified as a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Segregation: Collect the waste solution in a dedicated, sealed, and properly vented container for flammable liquid waste. Do not mix with other types of waste.

  • Containment and Labeling: The container must be clearly labeled as "Hazardous Waste," indicating the full name of all chemical components (e.g., "this compound in Chloroform/Methanol") and display the appropriate hazard pictograms (e.g., flammable liquid, toxic).

  • Storage: Store the waste container in a designated flammable waste storage area, away from sources of ignition.[2]

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

Hazard and Classification Data

The following table summarizes the hazard classifications for a typical solvent mixture used to dissolve this compound, based on a representative Safety Data Sheet (SDS).

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.[2]
Acute toxicity, OralCategory 3H301: Toxic if swallowed.[2]
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Acute toxicity, InhalationCategory 3H331: Toxic if inhaled.[2]
Specific target organ toxicityCategory 1H370: Causes damage to organs.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form cluster_solid cluster_solution start Start: Identify Waste This compound form Is the waste in solid form or solution? start->form solid_proc Solid Waste Procedure: 1. Segregate solid waste. 2. Contain in a labeled, sealed container. 3. Store in a designated chemical waste area. 4. Dispose via licensed contractor. form->solid_proc Solid solvent_id Identify Solvent Hazards (e.g., Flammable, Toxic) form->solvent_id Solution solution_proc Solution Waste Procedure: 1. Segregate flammable liquid waste. 2. Contain in a labeled, vented container. 3. Store in a flammable waste area. 4. Dispose via hazardous waste program. solvent_id->solution_proc

Disposal workflow for this compound.

References

Personal protective equipment for handling 17:0-14:1 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 17:0-14:1 PG-d5

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure the safety of all laboratory personnel and the integrity of the product.

Immediate Safety and Logistical Information

Storage: Store at -20°C in a tightly sealed container, preferably a glass vial with a Teflon-lined cap.[1][2][3][4] Avoid repeated freeze-thaw cycles.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required. Based on the potential hazards associated with handling lipid compounds, the following PPE is recommended.

OperationMinimum Required PPE
Transporting Sealed Containers Laboratory coat, safety glasses, nitrile gloves.
Handling Solutions Disposable gown with tight-fitting cuffs, double nitrile gloves, safety goggles or a full-face shield. All operations should be performed in a certified chemical fume hood.
Weighing and Reconstituting Powder (if applicable) Disposable gown with tight-fitting cuffs, double nitrile gloves, respiratory protection (N95 or higher), and a full-face shield. All operations must be performed in a certified chemical fume hood or containment isolator.
Administering to Cell Cultures Laboratory coat, safety glasses, and nitrile gloves within a biosafety cabinet.[5]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Before handling, ensure you are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Don the appropriate PPE as specified in the table above.

  • Prepare your work area within a certified chemical fume hood by covering the surface with absorbent, plastic-backed paper.

2. Handling:

  • If the compound is in a sealed vial, allow it to equilibrate to room temperature before opening to prevent condensation, which can lead to degradation.[6]

  • If working with a solution, use a calibrated glass or stainless steel syringe or pipette to transfer the liquid.[6] Avoid using plastic, as it can leach impurities.[4]

  • If starting from a solid, use appropriate tools to handle the powder inside a fume hood.

3. Emergency Procedures:

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan
  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not dispose of them down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination: Decontaminate all surfaces and equipment after use. A 10% bleach solution followed by a 70% ethanol (B145695) rinse can be effective for general laboratory surfaces.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Equilibrate Vial to Room Temperature B->C D Transfer/Aliquot Compound C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: A logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.